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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, a valuable α-keto acid intermediate. The synthesis leverages the Darzens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, a valuable α-keto acid intermediate. The synthesis leverages the Darzens glycidic ester condensation, a classic yet powerful method for carbon-carbon bond formation and subsequent functional group manipulation. This document offers a detailed mechanistic rationale, a step-by-step experimental protocol, and a thorough guide to the analytical characterization of the target compound. It is intended for researchers, chemists, and professionals in drug discovery and development who require a practical and scientifically grounded approach to the synthesis of substituted phenylpyruvic acids.

Strategic Approach: The Darzens Condensation Pathway

The synthesis of α-keto acids from aromatic aldehydes is a common challenge in organic synthesis, with various established routes.[1] For the preparation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, a particularly effective and logical approach involves a two-step sequence beginning with the Darzens glycidic ester condensation.[2][3]

Causality of Strategic Choice:

The Darzens reaction is selected for its efficiency in constructing the required three-carbon chain attached to the aromatic ring in a single, well-controlled step. It involves the reaction of an aldehyde, in this case, 4-(methoxymethyl)benzaldehyde, with an α-haloester such as ethyl chloroacetate in the presence of a base.[4][5] This reaction directly yields an α,β-epoxy ester (a glycidic ester), which is a perfect precursor to the target α-keto acid.[6] The subsequent hydrolysis and rearrangement of this intermediate provide a direct path to the final product. This strategy is superior to alternatives like Grignard reactions with dialkyl oxalates, which can be prone to side reactions, or multi-step oxidation routes that may lack regioselectivity.[7]

Reaction Mechanism

The synthesis proceeds via two principal transformations:

  • Darzens Condensation: The process begins with the deprotonation of the α-carbon of ethyl chloroacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[5] This nucleophilic enolate then attacks the carbonyl carbon of 4-(methoxymethyl)benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride, forming the epoxide ring of the glycidic ester.[4] The use of sodium ethoxide as the base is a critical choice when using an ethyl ester, as it prevents transesterification side reactions that would occur with other alkoxide bases.[5]

  • Saponification and Hydrolytic Rearrangement: The synthesized glycidic ester is then subjected to saponification (hydrolysis under basic conditions) to cleave the ester and form the carboxylate salt of the glycidic acid. Subsequent acidification serves a dual purpose: it protonates the carboxylate and catalyzes the opening of the epoxide ring. The resulting α,β-dihydroxy carboxylic acid is unstable and readily dehydrates to form the enol tautomer of the final product, which quickly isomerizes to the more stable keto form of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

Overall Synthetic Pathway

The complete synthetic transformation is illustrated below.

Caption: Overall synthetic pathway for the target molecule.

Detailed Experimental Protocol

This section provides a trusted, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-(methoxymethyl)benzaldehyde150.177.51 g50.0Starting aldehyde
Ethyl chloroacetate122.556.74 g55.0α-haloester (1.1 eq)
Sodium metal22.991.27 g55.0For preparation of sodium ethoxide
Absolute Ethanol46.07100 mL-Solvent
Sodium Hydroxide (NaOH)40.004.00 g100.0For saponification (2.0 eq)
Diethyl Ether74.12~200 mL-Extraction solvent
6M Hydrochloric Acid (HCl)36.46As needed-For acidification
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Deionized Water18.02As needed-
Synthesis Workflow Diagram

G start Start prep_base Prepare Sodium Ethoxide Solution (Na in Absolute Ethanol) start->prep_base cool_reaction Cool Reaction Mixture to 0-5 °C prep_base->cool_reaction add_reactants Add Aldehyde and Ethyl Chloroacetate Mixture Dropwise cool_reaction->add_reactants reaction_step1 Stir at Room Temperature (Monitor by TLC) add_reactants->reaction_step1 quench Quench with Ice-Water reaction_step1->quench extract1 Extract with Diethyl Ether quench->extract1 wash Wash Organic Layer (Water, Brine) extract1->wash dry_evap1 Dry (MgSO₄) and Evaporate Solvent to Yield Crude Glycidic Ester wash->dry_evap1 hydrolysis Saponification: Reflux Crude Ester with NaOH in H₂O/Ethanol dry_evap1->hydrolysis cool_acidify Cool and Acidify with 6M HCl to pH ~1-2 hydrolysis->cool_acidify extract2 Extract Product with Diethyl Ether cool_acidify->extract2 dry_evap2 Dry (MgSO₄) and Evaporate Solvent extract2->dry_evap2 purify Purify by Recrystallization (e.g., Toluene/Hexane) dry_evap2->purify characterize Characterize Final Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

Part A: Synthesis of Ethyl 3-(4-(methoxymethyl)phenyl)glycidate

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add 75 mL of absolute ethanol. Carefully add small pieces of sodium metal (1.27 g) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate beaker, mix 4-(methoxymethyl)benzaldehyde (7.51 g) and ethyl chloroacetate (6.74 g). Add this mixture to the dropping funnel and add it dropwise to the cooled sodium ethoxide solution over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Purification of Intermediate: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude glycidic ester as an oil. This crude product can be used directly in the next step.

Part B: Hydrolysis to 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid

  • Saponification: To the crude glycidic ester, add a solution of sodium hydroxide (4.00 g) in 50 mL of water and 25 mL of ethanol. Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (indicated by the disappearance of the oily ester layer).

  • Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Slowly and carefully acidify the mixture by adding 6M HCl dropwise with stirring until the pH is approximately 1-2. A precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Final Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude solid product. Purify the product by recrystallization from a suitable solvent system, such as toluene or ethyl acetate/hexane, to afford pure 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point~194 °C[8]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Rationale: The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.

  • Expected Chemical Shifts (δ) and Splitting:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.5Broad Singlet1HCarboxylic Acid (-COOH )Highly deshielded proton due to the electronegative oxygen atoms and hydrogen bonding.
~7.30Doublet2HAromatic (Ar-H )Protons ortho to the methoxymethyl group, part of an AA'BB' system.
~7.25Doublet2HAromatic (Ar-H )Protons meta to the methoxymethyl group.
~4.45Singlet2HBenzylic (-Ar-CH₂ -O-)Methylene protons adjacent to an aromatic ring and an oxygen atom.
~3.85Singlet2HMethylene (-CH₂ -C=O)Protons alpha to a carbonyl group and an aromatic ring.
~3.30Singlet3HMethoxymethyl (-O-CH₃ )Methyl protons of the ether group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Rationale: Provides a complete carbon skeleton map, confirming the presence of all 10 carbon atoms in unique chemical environments.

  • Expected Chemical Shifts (δ):

Chemical Shift (ppm)AssignmentRationale for Assignment
~195Keto Carbonyl (C =O)Typical chemical shift for a ketone carbonyl carbon.
~163Carboxyl Carbonyl (-C OOH)Typical chemical shift for a carboxylic acid carbonyl carbon.
~140Aromatic C (quaternary)Aromatic carbon attached to the methoxymethyl group.
~131Aromatic C (quaternary)Aromatic carbon attached to the propanoic acid chain.
~130Aromatic CHAromatic carbons ortho to the methoxymethyl group.
~115Aromatic CHAromatic carbons meta to the methoxymethyl group.
~72Benzylic C (-Ar-C H₂-O-)Aliphatic carbon attached to the aromatic ring and oxygen.
~58Methoxymethyl C (-O-C H₃)Aliphatic carbon of the methyl ether.
~40Methylene C (-C H₂-C=O)Aliphatic carbon alpha to the ketone group.

IR (Infrared) Spectroscopy

  • Rationale: Confirms the presence of key functional groups.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Assignment
2500 - 3300O-H Stretch (broad)Carboxylic Acid (-COOH)Characteristic broad absorption due to hydrogen bonding.
~1730-1750C=O Stretchα-Keto GroupStrong absorption typical for a ketone carbonyl.
~1700-1720C=O StretchCarboxylic Acid (-C OOH)Strong absorption, may overlap with the keto C=O stretch.
~1610, ~1510C=C StretchAromatic RingCharacteristic absorptions for a para-substituted benzene ring.
~1100-1120C-O StretchEther (-CH₂-O -CH₃)Strong absorption indicating the ether linkage.

MS (Mass Spectrometry)

  • Ionization Mode: Electrospray Ionization (ESI) is suitable.[9]

  • Rationale: Determines the molecular weight and provides structural information through fragmentation patterns.

  • Expected Fragments:

m/z ValueIonFragment Lost
194.06[M]⁺ (Molecular Ion)-
195.06[M+H]⁺-
149.06[M - COOH]⁺Carboxyl radical
135.08[M - COOH - CH₂]⁺ or [C₉H₁₁O]⁺Loss of carboxyl and methylene
121.06[C₈H₉O]⁺ (methoxymethylbenzyl cation)Loss of the keto-carboxyl moiety

Conclusion

This guide outlines a reliable and well-rationalized method for the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. The Darzens condensation followed by hydrolysis provides an efficient route to this valuable α-keto acid. The detailed experimental protocol and comprehensive characterization data serve as a self-validating system for researchers, ensuring the successful synthesis and confirmation of the target molecule's identity and purity. This foundational knowledge is critical for professionals engaged in the development of novel pharmaceuticals and other advanced chemical applications.

References

  • Darzens reaction - Wikipedia. (n.d.). Wikipedia. [Link]
  • Process for preparing α-keto acids and derivatives thereof. (n.d.).
  • Darzens Condensation. (n.d.). ResearchGate. [Link]
  • Darzens Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Darzens Condensation. (n.d.). Master Organic Chemistry. [Link]
  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. (n.d.). Royal Society of Chemistry. [Link]
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. [Link]
  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid. (2025, May 20). Chemical Synthesis Database. [Link]
  • 3-(4-methoxyphenyl)-2-oxopropanoic acid (C10H10O4). (n.d.). PubChemLite. [Link]-2-oxopropanoic-acid_C10H10O4_CID_578473)
  • The Darzens Glycidic Ester Condensation. (n.d.). Organic Reactions. [Link]
  • 3-(4-methoxyphenyl)-2-oxopropanoic acid. (n.d.). Stenutz. [Link]-2-oxopropanoic%20acid)
  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). (n.d.). NP-MRD. [Link]
  • 3-(4-methoxyphenyl)-2-oxopropanoic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]
  • Synthesis of α-Hydroxycarboxylic Acids from Various Aldehydes and Ketones by Direct Electrocarboxylation: A Facile, Efficient and Atom Economy Protocol. (2021, March 20). Asian Journal of Chemistry. [Link]
  • Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. (2015, April 18). ResearchGate. [Link]
  • Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite. (2021, July 8). ACS Publications. [Link]
  • Vanilpyruvic acid. (n.d.). PubChem. [Link]
  • 3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropanoic Acid. (n.d.). Pharmaffiliates. [Link]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). PMC. [Link]
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]
  • 3-(p-Methoxyphenyl)propionic acid. (n.d.). PubChem. [Link]
  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (n.d.). Beilstein Journals. [Link]
  • 3-(4-methoxy-3-(methoxymethyl)phenyl)-2-oxopropanoic acid. (n.d.). Shanghai Chemlin. [Link]
  • Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.). PMC. [Link]
  • UCSD/CCMS - Spectrum Library. (2017, January 30). GNPS. [Link]
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (n.d.). Pearson. [Link]
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. [Link]
  • 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. (n.d.). NIST WebBook. [Link]
  • Please help! Need help figuring out the product's identity from the IR spectrum. (2021, November 10). Chegg. [Link]
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent. [Link]
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Sources

Exploratory

Investigating the Metabolic Fate of p-Methoxyphenylpyruvic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive framework for investigating the metabolic fate of p-methoxyphenylpyruvic acid (PMPA), a significant intermediate in the metabolism of various compounds. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for investigating the metabolic fate of p-methoxyphenylpyruvic acid (PMPA), a significant intermediate in the metabolism of various compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, analytical methodologies, and interpretation of results essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of PMPA. We will explore both in vitro and in vivo models, detail advanced analytical techniques, and discuss the causality behind key experimental choices, ensuring a robust and scientifically sound investigation.

Introduction

p-Methoxyphenylpyruvic acid (PMPA), also known as 4-hydroxy-3-methoxyphenylpyruvic acid, is a keto acid that plays a crucial role as an intermediate in the metabolism of several endogenous and xenobiotic compounds.[1] Its chemical structure, featuring a phenylpyruvic acid core with a methoxy group, makes it a substrate for a variety of metabolic enzymes. Understanding the metabolic fate of PMPA is critical for several reasons:

  • Drug Metabolism: PMPA can be a metabolite of pharmaceutical compounds. Characterizing its subsequent metabolic pathways is essential for a complete understanding of a drug's ADME profile, potential drug-drug interactions, and the formation of active or toxic metabolites.

  • Endogenous Metabolism: PMPA is an intermediate in the catabolism of the amino acid tyrosine, linking it to pathways that synthesize important neurotransmitters.[2]

  • Biomarker Discovery: Altered levels of PMPA and its downstream metabolites may serve as biomarkers for certain metabolic disorders or disease states.[2]

This guide will provide a structured approach to comprehensively investigate the metabolic fate of PMPA, from initial in vitro screening to more complex in vivo studies.

Physicochemical Properties of p-Methoxyphenylpyruvic Acid

A thorough understanding of the physicochemical properties of PMPA is fundamental to designing effective extraction, chromatography, and analytical detection methods.

PropertyValue/DescriptionSignificance for Metabolic Studies
IUPAC Name 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acidProvides the unambiguous chemical identity.[1]
Molecular Formula C10H10O5Determines the exact mass for mass spectrometry analysis.
Molecular Weight 210.18 g/mol Used for concentration calculations and stoichiometric assessments.[1]
Structure A phenylpyruvic acid with a hydroxyl and a methoxy group on the phenyl ring.The functional groups (carboxylic acid, ketone, phenol, methoxy ether) are potential sites for metabolic reactions.
pKa The carboxylic acid and phenolic hydroxyl groups are ionizable.Influences the choice of pH for liquid-liquid extraction (LLE) and solid-phase extraction (SPE), as well as the mobile phase pH in reversed-phase chromatography.
LogP The partition coefficient indicates its relative lipophilicity/hydrophilicity.Predicts its likely distribution in biological systems and informs the selection of appropriate extraction solvents.

In Vitro Models for Studying PMPA Metabolism

In vitro systems are indispensable for the initial screening and characterization of metabolic pathways in a controlled environment. They offer a cost-effective and high-throughput means to identify potential metabolites and the enzymes responsible for their formation.[3]

Subcellular Fractions
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of cytochrome P450 (CYP) enzymes, which are major players in Phase I metabolism.[4] Incubating PMPA with liver microsomes in the presence of NADPH is a standard approach to investigate oxidative metabolism, such as hydroxylation and O-demethylation.[5]

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. The S9 fraction is useful for studying a broader range of Phase I and Phase II metabolic reactions.[6]

  • Cytosol: This fraction contains soluble enzymes, including many transferases involved in Phase II conjugation reactions (e.g., sulfotransferases, glutathione S-transferases).[7]

Cellular Models
  • Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[8] They can be used to study both Phase I and Phase II metabolism, as well as uptake and efflux transporters.

  • Recombinant Enzyme Systems: Using individually expressed drug-metabolizing enzymes (e.g., specific CYP isoforms) can definitively identify the specific enzymes responsible for the formation of a particular metabolite.[5]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of PMPA in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • Incubation Mixture: In a microcentrifuge tube, combine pre-warmed phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and PMPA (final concentration typically 1-10 µM).

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to precipitate the protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining PMPA at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of PMPA remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

In Vivo Models for Studying PMPA Metabolism

In vivo studies are essential to understand the complete ADME profile of PMPA in a whole organism, taking into account factors such as absorption, distribution, and excretion, which cannot be fully recapitulated in vitro.

Animal Models
  • Rodents (Rats, Mice): Rats and mice are commonly used for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and the availability of historical data.[9] They are useful for identifying major metabolites in plasma, urine, and feces.

  • Non-Rodent Species (Dogs, Monkeys): These species may be used in later stages of drug development if significant metabolic differences are observed between rodents and humans.

Experimental Design for In Vivo Studies
  • Dosing: PMPA can be administered via various routes, including intravenous (IV) and oral (PO), to assess bioavailability and first-pass metabolism.

  • Sample Collection: Blood, urine, and feces are collected at multiple time points after dosing.[9]

  • Metabolite Profiling: The collected biological samples are analyzed to identify and quantify PMPA and its metabolites.

Analytical Methodologies

The accurate identification and quantification of PMPA and its metabolites rely on robust and sensitive analytical techniques.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.[10]

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.[10]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. The choice of solvent and pH is critical for efficient extraction.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.[10]

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate PMPA and its metabolites based on their physicochemical properties. Reversed-phase chromatography is commonly employed for this purpose.

  • Mass Spectrometry (MS): MS is a powerful detection technique that provides information on the mass-to-charge ratio of the analytes. High-resolution mass spectrometry (HRMS) is particularly valuable for the identification of unknown metabolites by providing accurate mass measurements.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[11]

Predicted Metabolic Pathways of p-Methoxyphenylpyruvic Acid

Based on its chemical structure, PMPA is expected to undergo several metabolic transformations. The primary metabolic pathways are likely to involve both Phase I and Phase II reactions.[12]

Phase I Metabolism
  • Reduction of the Ketone: The keto group can be reduced to a secondary alcohol, forming p-methoxyphenyllactic acid.

  • O-Demethylation: The methoxy group can be demethylated by CYP enzymes to a hydroxyl group, forming 3,4-dihydroxyphenylpyruvic acid.[13]

  • Aromatic Hydroxylation: A hydroxyl group could be added to the aromatic ring, although this is generally a less common pathway for this type of structure.

Phase II Metabolism
  • Glucuronidation: The phenolic hydroxyl group and the carboxylic acid group are potential sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7]

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[7]

G PMPA p-Methoxyphenylpyruvic Acid (PMPA) PMPA_lactic p-Methoxyphenyllactic Acid PMPA->PMPA_lactic Reduction (e.g., Carbonyl Reductases) DHPP 3,4-Dihydroxyphenylpyruvic Acid PMPA->DHPP O-Demethylation (CYP450) PMPA_glucuronide PMPA Glucuronide PMPA->PMPA_glucuronide Glucuronidation (UGTs) PMPA_sulfate PMPA Sulfate PMPA->PMPA_sulfate Sulfation (SULTs)

Caption: Predicted major metabolic pathways of p-methoxyphenylpyruvic acid.

Experimental Workflow for Investigating PMPA Metabolism

A systematic approach is crucial for a comprehensive investigation.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Data Analysis & Reporting microsomes Metabolic Stability in Liver Microsomes & S9 hepatocytes Metabolite Profiling in Hepatocytes microsomes->hepatocytes reaction_phenotyping Reaction Phenotyping (Recombinant CYPs) hepatocytes->reaction_phenotyping pk_study Pharmacokinetic Study in Rats (IV and PO) reaction_phenotyping->pk_study metabolite_id Metabolite Identification in Plasma, Urine, and Feces pk_study->metabolite_id excretion_balance Excretion Balance Study metabolite_id->excretion_balance data_integration Integration of In Vitro and In Vivo Data excretion_balance->data_integration pathway_elucidation Elucidation of Metabolic Pathways data_integration->pathway_elucidation report Comprehensive Report pathway_elucidation->report

Caption: A comprehensive workflow for investigating the metabolic fate of PMPA.

Conclusion

Investigating the metabolic fate of p-methoxyphenylpyruvic acid is a multifaceted process that requires a combination of in vitro and in vivo studies, coupled with advanced analytical techniques. By following the structured approach outlined in this guide, researchers can gain a thorough understanding of the ADME properties of PMPA, which is crucial for its application in drug development and as a potential biomarker. A well-designed and executed metabolism study will provide invaluable insights into the biotransformation of this important keto acid.

References

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  • Gijbels, E., et al. (2020). In Vitro Hepatic Metabolism Input Parameters Support Toxicokinetic Simulations for the Formation of Methoxy Propionic Acid From. Frontiers in Pharmacology, 11, 575. [Link]

  • Ljungblad, L., et al. (1994). The pharmacokinetics of 8-methoxypsoralen following i.v. administration in humans. Journal of Pharmacy and Pharmacology, 46(6), 453–459. [Link]

  • FooDB. (2019). Showing Compound Pyruvic acid (FDB008293). [Link]

  • PubChem. (2026). Vanilpyruvic acid. [Link]

  • Zhou, J., et al. (2017). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 7(4), 438–446. [Link]

  • Stiborova, M., et al. (2020). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 94(11), 3749–3811. [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). List of Metabolic Pathways. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Chlorpyrifos. [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. [Link]

  • Roy, S. D., & Hawes, E. M. (1996). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metabolism and Disposition, 24(11), 1229–1233. [Link]

  • Gray, L. R., et al. (2021). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. Cells, 10(4), 762. [Link]

  • Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75–89. [Link]

  • Lin, C.-I., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. International Journal of Molecular Sciences, 26(4), 2135. [Link]

  • Gray, L. R., et al. (2021). The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. Cells, 10(4), 762. [Link]

  • Mitrev, S., et al. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank, 2025(1), M1958. [Link]

  • McCord, J., et al. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Environmental Science & Technology Letters, 8(12), 1031–1036. [Link]

Sources

Protocols & Analytical Methods

Method

Kinetic Profiling of MIF Tautomerase Activity Using 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid

Executive Summary & Mechanistic Rationale Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine with a unique, evolutionarily conserved N-terminal proline (Pro-1) that confers keto-enol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine with a unique, evolutionarily conserved N-terminal proline (Pro-1) that confers keto-enol tautomerase activity[1]. While its exact physiological substrates remain a subject of investigation, arylpyruvate derivatives act as established "pseudosubstrates" and pharmacological probes for mapping the MIF active site and screening allosteric or competitive inhibitors[2].

This application note details a robust, high-throughput-compatible enzymatic assay utilizing 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid (a 4-methoxymethyl substituted phenylpyruvate). The para-methoxymethyl substitution provides a distinct steric and electronic profile compared to standard substrates like 4-hydroxyphenylpyruvate (4-HPP). This structural modification makes it an excellent chemical tool for probing the hydrophobic dimensions of the MIF catalytic pocket and evaluating the binding kinetics of novel therapeutics.

The Chemistry of Detection: Causality in Assay Design

Arylpyruvate derivatives exist predominantly in the keto form in aqueous solutions. The enzymatic tautomerization to the enol form is optically silent in standard biological buffers. To achieve real-time kinetic monitoring, this protocol employs a highly specific borate-mediated chelation strategy .

  • Borate Complexation: Boric acid specifically chelates the transient enol tautomer. This complexation acts as a thermodynamic sink, driving the reaction forward, and generates an enol-borate complex with a strong UV absorbance at ~300 nm[3].

  • pH Optimization (pH 6.2): The catalytic Pro-1 of MIF has an unusually low pKa (~5.6–6.0). Maintaining the buffer at pH 6.2 ensures Pro-1 remains unprotonated and nucleophilic, while simultaneously suppressing the non-enzymatic background tautomerization that plagues higher pH environments[3].

  • EDTA Addition: Trace divalent cations can catalyze the spontaneous oxidation or tautomerization of arylpyruvates. The inclusion of 1 mM EDTA isolates the enzymatic rate from metal-catalyzed background noise[1].

MIF_Mechanism SubKeto Keto-Substrate (3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid) SubEnol Enol-Tautomer (Transient) SubKeto->SubEnol Tautomerization MIF MIF Enzyme (Pro-1 Active Site) MIF->SubKeto Catalyzes Complex Enol-Borate Complex (Absorbance @ 300 nm) SubEnol->Complex Chelation Borate Borate Buffer (pH 6.2) Borate->Complex Binds

MIF-catalyzed tautomerization and borate chelation mechanism for UV detection.

Quantitative Assay Parameters

To ensure rigorous benchmarking and cross-laboratory reproducibility, the following table summarizes the expected kinetic behavior and validation metrics for this assay architecture.

ParameterExpected ValueClinical / Assay Significance
Substrate Km​ 1.0 – 2.5 mMDefines the affinity of the methoxymethyl-substituted probe for the Pro-1 pocket.
Catalytic Rate ( kcat​ ) 10 – 20 s−1 Indicates rapid turnover, necessitating immediate kinetic reading post-initiation.
Optimal pH 6.2Maintains Pro-1 in a nucleophilic state while minimizing background enolization.
Reference IC 50​ (ISO-1) 5 – 10 µMServes as a positive control for competitive active-site inhibition.
Assay Z'-Factor > 0.75Demonstrates excellent robustness and suitability for high-throughput screening.

Step-by-Step Experimental Protocol

This protocol is optimized for a 96-well UV-transparent microplate format but can be directly scaled to 384-well plates for high-throughput screening (HTS) campaigns.

Materials & Reagents
  • Assay Buffer: 0.43 M Boric Acid, 0.43 M Sodium Borate, 1 mM EDTA, adjusted to pH 6.2. Filter sterilize and store at room temperature.

  • Enzyme: Recombinant human MIF (rhMIF). Prepare a 10X working stock (e.g., 500 nM) in Assay Buffer.

  • Substrate: 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. Prepare a 50 mM stock in anhydrous DMSO. Dilute to a 5X working concentration (e.g., 10 mM) in Assay Buffer immediately before use to prevent premature non-enzymatic tautomerization.

  • Microplates: UV-transparent 96-well flat-bottom plates (e.g., Corning UV-Star).

Execution Workflow
  • Plate Assembly: Dispense 140 µL of Assay Buffer into each well of the UV-transparent microplate.

  • Inhibitor Addition: Add 10 µL of test compounds (or vehicle control) at 20X the desired final concentration.

  • Enzyme Addition: Add 20 µL of the 10X rhMIF working stock to the wells (Final well concentration: 50 nM).

  • Pre-Incubation: Incubate the plate in the dark at 25°C for 15 minutes to allow for equilibrium binding of any inhibitors[1].

  • Reaction Initiation: Rapidly add 30 µL of the 5X Substrate working solution to all wells using a multichannel pipette to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Monitor the absorbance kinetics at 300 nm continuously for 3 to 5 minutes at 25°C.

Assay_Workflow Step1 1. Reagent Prep (Buffer, rhMIF, Substrate) Step2 2. Plate Assembly (Dispense Buffer + Inhibitors) Step1->Step2 Step3 3. Pre-Incubation (15 min @ 25°C) Step2->Step3 Step4 4. Reaction Initiation (Add Substrate) Step3->Step4 Step5 5. Kinetic UV Read (Monitor 300 nm for 5 min) Step4->Step5

Step-by-step microplate workflow for the continuous UV kinetic assay.

Assay Self-Validation & Quality Control

A scientifically rigorous protocol must internally control for false positives, baseline drift, and optical interference. Implement the following self-validating steps:

  • Non-Enzymatic Baseline Subtraction (Negative Control): Include wells containing substrate and buffer, but lacking rhMIF. This measures the spontaneous enolization and borate complexation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. This background rate ( ΔA300​/min ) must be subtracted from all enzymatic wells to determine the true initial velocity ( V0​ ).

  • Pharmacological Validation (Positive Control): Include wells treated with 10 µM ISO-1 (a standard MIF active site inhibitor) or sulforaphane[3]. A functional, properly calibrated assay will show a >80% reduction in V0​ compared to the vehicle control.

  • Signal Linearity Check: The ΔA300​ must remain strictly linear for at least the first 60–120 seconds of the reaction. If the kinetic curve flattens prematurely, it indicates either substrate depletion, product inhibition, or an excessively high enzyme concentration, requiring immediate assay recalibration.

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Application

Application Note: Purification of 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid by Column Chromatography

Introduction & Chemical Context The isolation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid presents a distinct set of chromatographic challenges. As an α -keto acid, the molecule is highly polar, possesses a low pK...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The isolation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid presents a distinct set of chromatographic challenges. As an α -keto acid, the molecule is highly polar, possesses a low pKa​ (~2.5), and exists in a dynamic keto-enol tautomeric equilibrium. Furthermore, the presence of the methoxymethyl (MOM) ether on the phenyl ring introduces a stability constraint: while stable under basic and mildly acidic conditions, the MOM group is susceptible to cleavage by strong aqueous acids.

Attempting to purify this compound using standard, unmodified silica gel typically results in severe band broadening, irreversible adsorption, and poor recovery. This application note details the mechanistic rationale and step-by-step protocols for isolating this compound using modified normal-phase and reversed-phase chromatography.

Mechanistic Insights & Causality (E-E-A-T)

The Problem with Unmodified Silica

In standard normal-phase chromatography, the acidic carboxylate group of the α -keto acid readily ionizes. The resulting anion interacts electrostatically with the weakly acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction causes the compound to streak down the column rather than eluting as a discrete band.

The Solution: Acidic Modifiers

To achieve a sharp elution profile, the ionization of the analyte must be suppressed. The addition of an acidic modifier—typically 1% Formic Acid (FA) or Acetic Acid (AcOH)—to the mobile phase serves a dual purpose[1]:

  • Analyte Protonation: It shifts the equilibrium of the α -keto acid entirely to its neutral, protonated state, increasing its partition coefficient into the mobile phase.

  • Silanol Masking: The acid transiently masks the active silanol sites on the stationary phase, preventing secondary retention mechanisms.

Crucial Domain Insight: While Trifluoroacetic Acid (TFA) is a common modifier in chromatography, it must be avoided for this specific molecule. TFA is a strong enough acid to catalyze the premature deprotection of the MOM ether during fraction collection. Formic acid provides the perfect thermodynamic balance—strong enough to suppress carboxylic acid ionization, but mild enough to preserve the MOM group.

Mechanism A α-Keto Acid (Ionized Form) B Unmodified Silica Gel (Active Silanols) A->B D α-Keto Acid (Protonated Form) A->D Add Acidic Modifier C Severe Streaking & Irreversible Binding B->C E Modified Silica Gel (1% Formic Acid) B->E Mask Silanols D->E F Sharp Elution Band & High Recovery E->F

Mechanistic impact of acidic modifiers on α-keto acid chromatography.

Chromatographic Workflow & Decision Matrix

When purifying 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, researchers must choose between Modified Normal-Phase (NP) and Reversed-Phase (RP) chromatography. NP is cost-effective and excellent for removing non-polar organic impurities (e.g., unreacted starting materials from a condensation reaction). RP is superior if the crude mixture contains highly polar byproducts or inorganic salts.

Workflow Crude Crude Mixture: 3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid Eval TLC Evaluation (Hex/EtOAc + 1% FA) Crude->Eval NP Modified Normal Phase (Silica + 1% FA) Eval->NP Rf > 0.2 achievable RP Reversed Phase (C18 + 0.1% FA) Eval->RP Highly polar impurities LoadNP Dry Loading (Celite/Silica) NP->LoadNP LoadRP Liquid Loading (DMSO/H2O) RP->LoadRP Elute Gradient Elution & Fraction Collection LoadNP->Elute LoadRP->Elute Analyze Fraction Analysis (Bromocresol Green TLC / LC-MS) Elute->Analyze Isolate Solvent Removal (Azeotropic Evap. or Lyophilization) Analyze->Isolate Pure Pure α-Keto Acid Isolate->Pure

Decision matrix and workflow for the purification of the target α-keto acid.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes
ParameterModified Normal-Phase (NP)Reversed-Phase (RP) C18
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica
Mobile Phase Hexanes / EtOAc + 1% Formic AcidH2O / Acetonitrile + 0.1% Formic Acid
Analyte State Protonated (Suppressed Ionization)Protonated (Suppressed Ionization)
Loading Method Dry Loading (Celite 545)Liquid Loading (DMSO or Mobile Phase)
Primary Advantage Cost-effective; high capacity for non-polar impuritiesSuperior recovery; zero silanol tailing
Limitation Residual acid removal requires co-evaporationHigher solvent cost; requires lyophilization
Table 2: Self-Validating TLC Visualization Methods

To ensure the isolated fractions contain the intact α -keto acid (and not a decarboxylated degradation product), a dual-stain validation system is required.

Stain / MethodObservation for Target CompoundMechanism of Action
UV Lamp (254 nm) Dark spot on green fluorescent backgroundUV quenching by the aromatic phenyl ring
Bromocresol Green Yellow spot on a blue/green backgroundpH indicator; selectively validates the carboxylic acid
2,4-DNPH Yellow/Orange spotReacts with the α -keto group to form a hydrazone

Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography

This protocol builds upon the foundational flash chromatography techniques established by [2], adapted specifically for highly acidic analytes.

Step 1: Mobile Phase Preparation Prepare a stock solution of the eluent (e.g., 50:50 Hexanes:Ethyl Acetate) and add exactly 1% (v/v) Formic Acid. Mix thoroughly. Note: Always add the acid to the pre-mixed organic solvents to ensure homogenous distribution.

Step 2: Dry Loading (Critical Step) Because α -keto acids have poor solubility in non-polar starting mixtures (e.g., 90:10 Hexanes:EtOAc), liquid loading will cause the sample to precipitate at the column head, ruining resolution.

  • Dissolve the crude mixture in a minimum volume of Acetone or EtOAc.

  • Add Celite 545 (approximately 2.5× the mass of the crude sample).

  • Evaporate the solvent slowly under reduced pressure until a free-flowing, dry powder is obtained.

Step 3: Column Packing & Elution

  • Slurry-pack a glass column with silica gel (40-63 µm) using the starting mobile phase (e.g., 80:20 Hexanes:EtOAc + 1% FA).

  • Carefully apply the dry-loaded Celite powder to the top of the silica bed. Cap with a 1 cm layer of clean sea sand.

  • Elute the column using a step gradient (e.g., 20% 40% 60% EtOAc), maintaining 1% FA throughout the run.

Step 4: Post-Column Processing (Azeotropic Validation) Formic acid (bp 101°C) will remain in the flask after standard rotary evaporation, potentially degrading the MOM group over time.

  • Pool the product-containing fractions and concentrate under reduced pressure at 35°C.

  • Azeotropic Removal: Add 10 mL of Toluene to the concentrated residue and evaporate to dryness. Repeat this process three times. Toluene forms a low-boiling azeotrope with formic acid, ensuring 100% removal of the acidic modifier.

  • Place the flask under high vacuum (0.1 mbar) for 4 hours to yield the pure compound.

Protocol B: Reversed-Phase (C18) Chromatography

If the crude mixture is highly complex or contains inorganic salts, Reversed-Phase chromatography is the definitive method for isolation, utilizing principles of mobile-phase selection for acidic analytes[1].

Step 1: Column Equilibration Equilibrate a C18 flash column with 95% Solvent A (Milli-Q Water + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).

Step 2: Sample Loading & Elution

  • Dissolve the crude sample in a minimum volume of DMSO (max 2% of the column volume to prevent band broadening).

  • Inject the sample onto the column.

  • Run a linear gradient from 5% B to 80% B over 10 column volumes. The target α -keto acid will typically elute between 35-50% B, depending on the specific column chemistry.

Step 3: Lyophilization Pool the fractions containing the pure product. Freeze the solution at -80°C and lyophilize for 24-48 hours. Lyophilization safely sublimates the water, acetonitrile, and formic acid, leaving the pure 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid as a stable, fluffy white powder.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925. URL:[Link]

  • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online, 2018. URL:[Link]

Sources

Method

Application Note: Comprehensive Guide to the Derivatization of 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid for GC-MS Analysis

Introduction & Chemical Context The robust quantification of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid—a functionalized derivative of phenylpyruvic acid—via Gas Chromatography-Mass Spectrometry (GC-MS) presents sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The robust quantification of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid—a functionalized derivative of phenylpyruvic acid—via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The molecule contains two highly problematic functional groups for gas-phase analysis: a highly polar carboxylic acid (-COOH) and an adjacent alpha-keto group (-C(=O)-).

If injected directly into a hot GC inlet (typically 250°C), unprotected alpha-keto acids undergo rapid thermal decarboxylation, degrading into corresponding aldehydes (e.g., yielding benzaldehyde and phenylacetaldehyde derivatives) ([1]). Furthermore, the carboxylic acid moiety prevents efficient volatilization, causing severe peak tailing and irreversible adsorption to the column stationary phase. To circumvent this, a two-step derivatization strategy—oximation followed by silylation—is the mandatory gold standard for the metabolomic profiling of keto acids ([2]).

Mechanistic Rationale (E-E-A-T)

As a self-validating analytical system, every reagent in this protocol serves a specific, causal purpose designed to lock the molecular structure and enhance volatility.

  • Step 1: Oximation (Methoximation)

    • Mechanism: The alpha-keto group is reacted with methoxyamine hydrochloride (MeOX) dissolved in anhydrous pyridine.

    • Causality: This nucleophilic addition-elimination reaction converts the reactive ketone into a stable methoxime derivative. This step is critical because it definitively blocks keto-enol tautomerism and prevents thermal decarboxylation during GC vaporization ([3]). Pyridine serves a dual purpose: it acts as a solvent capable of dissolving the highly polar analyte and functions as a basic catalyst to neutralize the hydrochloride salt of methoxyamine, driving the reaction forward. A lower incubation temperature (37°C) is deliberately chosen to prevent the thermal degradation of the phenylpyruvic acid backbone before the protective oxime is fully formed ([2]).

  • Step 2: Silylation

    • Mechanism: Following oximation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) is added.

    • Causality: MSTFA replaces the acidic proton of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group. The 1% TMCS acts as a Lewis acid catalyst, significantly accelerating the silylation of sterically hindered sites. MSTFA is specifically selected over BSTFA because its primary byproduct (N-methyltrifluoroacetamide) is highly volatile and elutes well before the analyte, preventing solvent-front interference in the chromatogram.

ChemicalDerivatization A 3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid (Analyte) B Methoxime Intermediate (Keto-protected) A->B Step 1: MeOX / Pyridine 37°C, 90 min C Methoxime-TMS Ester (GC-MS Ready) B->C Step 2: MSTFA + 1% TMCS 60°C, 30 min

Chemical transformation of the analyte via two-step oximation and silylation.

Materials and Reagents

  • Analyte: 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid standard.

  • Internal Standard (IS): Myristic acid-d27 or Tropic acid (10 µg/mL in methanol).

  • Oximation Reagent: Methoxyamine hydrochloride (MeOX), 30 mg/mL in anhydrous pyridine (Prepare fresh daily).

  • Silylation Reagent: MSTFA + 1% TMCS (Derivatization grade, sealed under inert gas).

  • Equipment: Centrifugal vacuum concentrator (SpeedVac), thermomixer, GC-MS system with a 30 m DB-5MS (or equivalent) capillary column.

Experimental Protocol: A Self-Validating Workflow

To ensure a self-validating system, a Procedural Blank (reagents only) and a Quality Control (QC) sample must be processed in parallel with the analytical samples to monitor for siloxane artifacts and derivatization efficiency.

  • Sample Aliquoting & Drying: Transfer 50 µL of the sample extract and 10 µL of the Internal Standard into a 2 mL glass autosampler vial. Evaporate to complete dryness using a vacuum concentrator at room temperature. Crucial: Even trace amounts of water will violently quench the MSTFA reagent, leading to incomplete silylation.

  • Oximation: Add 20 µL of the MeOX/pyridine solution (30 mg/mL) to the dried residue. Vortex vigorously for 30 seconds.

  • Incubation I: Incubate the mixture in a thermomixer at 37°C for 90 minutes at 1,200 rpm.

  • Silylation: Add 80 µL of MSTFA + 1% TMCS directly to the reaction mixture.

  • Incubation II: Incubate at 60°C for 30 minutes at 1,200 rpm.

  • Centrifugation: Centrifuge the vials at 10,000 rpm for 5 minutes. This step pellets any insoluble pyridine hydrochloride salts that could clog the GC syringe or contaminate the inlet.

  • Transfer: Transfer the clear supernatant into a GC vial equipped with a micro-insert for immediate GC-MS analysis.

Workflow S1 1. Sample Aliquoting & Lyophilization (Ensure complete dryness) S2 2. Oximation Add 20 µL MeOX in Pyridine (30 mg/mL) S1->S2 S3 3. Incubation I Shake at 1,200 rpm, 37°C for 90 min S2->S3 S4 4. Silylation Add 80 µL MSTFA + 1% TMCS S3->S4 S5 5. Incubation II Shake at 1,200 rpm, 60°C for 30 min S4->S5 S6 6. Centrifugation 10,000 rpm for 5 min to pellet salts S5->S6 S7 7. GC-MS Analysis Transfer supernatant to GC vial insert S6->S7

Step-by-step experimental workflow for the derivatization and GC-MS preparation.

Quantitative Data & Expected GC-MS Characteristics

Table 1: Summary of Optimized Derivatization Parameters

ParameterOximation (Step 1)Silylation (Step 2)
Reagent Methoxyamine HCl (30 mg/mL)MSTFA + 1% TMCS
Solvent Anhydrous PyridineNeat (Reagent acts as solvent)
Volume 20 µL80 µL
Temperature 37°C60°C
Time 90 minutes30 minutes
Primary Target Alpha-keto group (-C=O)Carboxylic acid (-COOH)

Table 2: Theoretical GC-MS Fragment Analysis (Electron Impact, 70 eV) Derivative Formula: C15H23NO4Si (Exact Mass: 309.14)

Expected m/zFragment Origin / Structural AssignmentDiagnostic Utility
309 [M]⁺ (Molecular Ion)Confirms successful two-step derivatization.
294 [M - CH₃]⁺Loss of a methyl group from the TMS ether or the methoxymethyl moiety.
192 [M - COOTMS]⁺Cleavage between the alpha-carbon and carboxyl carbon. Highly diagnostic for alpha-keto acid TMS esters.
149 [CH₂-C₆H₄-CH₂OCH₃]⁺Tropylium-like ion resulting from benzyl cleavage. Confirms the functionalized aromatic ring.
73 [Si(CH₃)₃]⁺Base peak in most silylated compounds; confirms TMS addition.

Field-Proven Insights & Troubleshooting

  • Syn/Anti Isomerism (Double Peaks): Oximation of asymmetric ketones physically yields syn (E) and anti (Z) geometric isomers. In the GC chromatogram, 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid will present as two closely eluting peaks with virtually identical mass spectra. This is a normal chemical reality, not a derivatization failure. For accurate quantification, analysts must integrate and sum the areas of both peaks.

  • Moisture Contamination: If the internal standard signal is robust but the analyte signal is poor or absent, suspect moisture in the sample or degraded MSTFA. Water reacts with MSTFA to form hexamethyldisiloxane (HMDSO), consuming the reagent. Always store MSTFA sealed under dry nitrogen or argon.

  • Pyridine Quality: Pyridine is highly hygroscopic. Using old or improperly stored pyridine will introduce water into the system, neutralizing the MSTFA in Step 2. Always use anhydrous, septum-sealed pyridine.

References

  • Xiong X, Sheng X, Liu D, et al. (2015). A GC/MS-based metabolomic approach for reliable diagnosis of phenylketonuria. Analytical and Bioanalytical Chemistry, 407(29), 8825-8833. URL:[Link]

  • Hidalgo FJ, Zamora R. (2006). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry, 54(16), 6101-6105. URL:[Link]

  • Vielba JM, et al. (2023). Modulation of Polar Auxin Transport Identifies the Molecular Determinants of Source-Sink Carbon Relationships and Sink Strength in Poplar. bioRxiv. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intrica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive laboratory experience.

Overview of the Synthesis

The most common and efficient route to synthesize 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid involves a two-step process:

  • Darzens Condensation: A base-catalyzed reaction between 4-(methoxymethyl)benzaldehyde and an α-haloester (e.g., methyl chloroacetate) to form an α,β-epoxy ester, specifically methyl 3-(4-(methoxymethyl)phenyl)glycidate.[1][2]

  • Hydrolysis: The subsequent saponification of the glycidic ester followed by acidification to yield the final product, 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.[2]

This guide will provide in-depth troubleshooting and FAQs for each of these critical stages.

Visualizing the Reaction Pathway

Synthesis_Pathway 4-(methoxymethyl)benzaldehyde 4-(methoxymethyl)benzaldehyde Darzens_Condensation Darzens Condensation 4-(methoxymethyl)benzaldehyde->Darzens_Condensation alpha-haloester α-haloester (e.g., Methyl Chloroacetate) alpha-haloester->Darzens_Condensation Base Base Base->Darzens_Condensation Glycidic_Ester Methyl 3-(4-(methoxymethyl)phenyl)glycidate Darzens_Condensation->Glycidic_Ester Hydrolysis Hydrolysis (Saponification & Acidification) Glycidic_Ester->Hydrolysis Final_Product 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid Hydrolysis->Final_Product

Caption: General reaction workflow for the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low or No Yield of the Glycidic Ester (Darzens Condensation)

Q1: I am not getting any product, or the yield of the glycidic ester is very low. What are the likely causes?

A1: Low or no yield in a Darzens condensation can stem from several factors. Let's break down the most common culprits:

  • Base Selection and Quality: The choice and quality of the base are critical for the initial deprotonation of the α-haloester to form the reactive enolate.[1][2]

    • Expertise & Experience: While various strong bases can be used, sodium methoxide in methanol is a common and effective choice for the reaction with methyl chloroacetate. It is crucial to use a freshly prepared solution of sodium methoxide or a high-quality commercial grade, as it can decompose upon exposure to moisture. To prevent transesterification side reactions, it's a good practice to use an alkoxide base that corresponds to the ester group of your α-haloester.[2]

    • Trustworthiness: Ensure your base is anhydrous. Any moisture will consume the base and inhibit the formation of the necessary enolate.

  • Reaction Temperature: The Darzens condensation is often temperature-sensitive.

    • Expertise & Experience: The initial addition of reagents is typically carried out at low temperatures (e.g., -10 to 0 °C) to control the exothermic reaction and prevent side reactions.[3] Allowing the reaction to slowly warm to room temperature can then drive the reaction to completion.

    • Trustworthiness: Monitor the temperature closely during the addition of the aldehyde and α-haloester mixture to the base. A runaway reaction can lead to the formation of undesired byproducts.

  • Purity of Starting Materials:

    • Expertise & Experience: The 4-(methoxymethyl)benzaldehyde should be pure. Aldehydes are prone to oxidation to carboxylic acids. The presence of the corresponding carboxylic acid will neutralize the base, thus inhibiting the reaction.

    • Trustworthiness: It is recommended to use freshly distilled or purified 4-(methoxymethyl)benzaldehyde.

Q2: My reaction is turning dark, and I'm isolating a complex mixture of byproducts. What's happening?

A2: A dark reaction mixture and the formation of multiple byproducts often point towards side reactions competing with the desired Darzens condensation.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen, such as 4-(methoxymethyl)benzaldehyde, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid (Cannizzaro reaction).

    • Expertise & Experience: This is more likely to occur if the concentration of the enolate is low (due to inefficient deprotonation) or if the reaction temperature is too high. A slow addition of the aldehyde to the base/α-haloester mixture can help to minimize this side reaction.

  • Aldol-type Self-Condensation of the α-haloester: While less common with aromatic aldehydes, the α-haloester can potentially undergo self-condensation.

    • Trustworthiness: Maintaining a low temperature during the initial stages of the reaction helps to suppress this side reaction.

Issues During Hydrolysis and Work-up

Q3: The hydrolysis of my glycidic ester is incomplete, or I'm getting a low yield of the final acid.

A3: Incomplete hydrolysis or low yield of the final product can be due to several factors during the saponification and acidification steps.

  • Insufficient Hydrolysis Time or Temperature:

    • Expertise & Experience: The saponification of the glycidic ester requires sufficient time and temperature to go to completion. Refluxing the ester with a solution of sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol is a common procedure.

    • Trustworthiness: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ester.

  • Epoxide Ring Opening and Rearrangement: The epoxide ring is susceptible to opening under both acidic and basic conditions.

    • Expertise & Experience: During the acidic work-up, it is crucial to control the temperature and the rate of acid addition. Aggressive acidification can lead to undesired rearrangements or polymerization of the product.[2]

    • Trustworthiness: Add the acid slowly to the cooled reaction mixture to neutralize the base and then to precipitate the carboxylic acid.

Q4: My final product is an oil and difficult to purify, or it appears to be impure by NMR.

A4: Arylpyruvic acids can sometimes be challenging to purify due to their physical properties and potential for decomposition.[4]

  • Crystallization Issues:

    • Expertise & Experience: If the product oils out, it may be due to the presence of impurities that inhibit crystallization. Try to purify a small amount by column chromatography to obtain a seed crystal. Using a co-solvent system for crystallization can also be beneficial.

    • Trustworthiness: Ensure the product is thoroughly dried, as residual solvent can prevent crystallization.

  • Presence of Impurities:

    • Expertise & Experience: Common impurities can include unreacted starting materials or byproducts from side reactions.

      • 4-(methoxymethyl)benzoic acid: From the oxidation of the starting aldehyde or the Cannizzaro reaction.

      • 4-(methoxymethyl)benzyl alcohol: From the Cannizzaro reaction.

    • Trustworthiness: An acidic or basic extraction during the work-up can help to remove these impurities. For example, washing the organic extract of the glycidic ester with a mild base can remove any acidic impurities before hydrolysis.

Frequently Asked Questions (FAQs)

Q: What is the best base to use for the Darzens condensation in this synthesis?

A: For the reaction of 4-(methoxymethyl)benzaldehyde with methyl chloroacetate, sodium methoxide is a highly effective and commonly used base.[3] Using the corresponding alkoxide to the ester prevents transesterification.[2] Other strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide can also be used, but may require different solvent systems and temperature profiles.

Q: Which α-haloester should I use: chloroacetate or bromoacetate?

A: While both can be used, α-bromoesters are generally more reactive than α-chloroesters.[5] However, methyl chloroacetate is often sufficient and more cost-effective. If you are experiencing low reactivity, switching to methyl bromoacetate could improve the yield.

Q: What are the optimal solvent choices for the Darzens condensation?

A: Anhydrous aprotic solvents are generally preferred to avoid reaction of the base with the solvent.

  • Expertise & Experience: A common and effective solvent is an alcohol corresponding to the alkoxide base, for example, methanol when using sodium methoxide.[3] Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are also good choices. The polarity of the solvent can influence the reaction rate.[6]

Q: How can I monitor the progress of the reactions?

A:

  • Darzens Condensation: Thin Layer Chromatography (TLC) is a convenient method. You can monitor the disappearance of the 4-(methoxymethyl)benzaldehyde. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Hydrolysis: TLC can also be used to monitor the disappearance of the glycidic ester. The final product, being a carboxylic acid, will have a different Rf value and may streak on the TLC plate. Using a mobile phase with a small amount of acetic acid can help to get a better spot.

Q: What are the recommended purification methods for the final product?

A:

  • Crystallization: This is the most common and scalable method for purifying arylpyruvic acids.[7] Experiment with different solvent systems (e.g., ethyl acetate/hexane, toluene, or water/ethanol mixtures) to find the optimal conditions for crystallization.

  • Column Chromatography: For small-scale purification or to obtain a very pure sample for use as a seed crystal, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexane, with a small percentage of acetic acid in the mobile phase, is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-(methoxymethyl)phenyl)glycidate
Parameter Recommendation Causality and Rationale
Starting Materials 4-(methoxymethyl)benzaldehyde (1.0 eq), Methyl chloroacetate (1.2 eq)A slight excess of the α-haloester ensures complete consumption of the more valuable aldehyde.
Base Sodium methoxide (1.2 eq) in anhydrous methanolEnsures efficient deprotonation of the chloroacetate.[1][3] Using the corresponding alkoxide prevents transesterification.[2]
Solvent Anhydrous MethanolProvides good solubility for the reactants and the base.
Temperature -10 °C to room temperatureInitial low temperature controls the exothermic reaction and minimizes side reactions. Allowing it to warm ensures the reaction goes to completion.[3]
Procedure 1. Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).2. Cool the solution to -10 °C.3. Slowly add a pre-mixed solution of 4-(methoxymethyl)benzaldehyde and methyl chloroacetate dropwise to the cooled base solution, maintaining the temperature below 0 °C.4. After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.5. Quench the reaction by pouring it into ice-water.6. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.A controlled addition prevents a runaway reaction. The subsequent stirring at room temperature drives the reaction to completion. Quenching in ice-water precipitates the product.
Purification Recrystallization from methanolProvides a simple and effective method for obtaining the pure glycidic ester.[3]
Protocol 2: Hydrolysis to 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid
Parameter Recommendation Causality and Rationale
Starting Material Methyl 3-(4-(methoxymethyl)phenyl)glycidate (1.0 eq)The product from the previous step.
Base Sodium hydroxide (2.5 eq)A sufficient excess of base is required to drive the saponification to completion.
Solvent Mixture of Methanol and WaterThe co-solvent system ensures the solubility of both the ester and the hydroxide salt.
Temperature RefluxThe elevated temperature accelerates the rate of hydrolysis.
Procedure 1. Dissolve the glycidic ester in methanol.2. Add an aqueous solution of sodium hydroxide.3. Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.4. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.5. Slowly acidify the mixture with cold dilute hydrochloric acid to a pH of ~2.6. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.Refluxing ensures complete saponification. Cooling before acidification minimizes potential degradation of the product. Acidification protonates the carboxylate to precipitate the final product.
Purification Recrystallization (e.g., from ethyl acetate/hexane or toluene)Removes inorganic salts and other impurities to yield the pure α-keto acid.

Visualizing Potential Side Reactions

Side_Reactions cluster_0 Darzens Condensation cluster_1 Side Reactions Aldehyde 4-(methoxymethyl)benzaldehyde Desired_Product Glycidic Ester Aldehyde->Desired_Product Cannizzaro Cannizzaro Reaction Aldehyde->Cannizzaro Haloester Methyl Chloroacetate Haloester->Desired_Product Self_Condensation Self-Condensation of Haloester Haloester->Self_Condensation Base_D Base Base_D->Desired_Product Base_D->Cannizzaro Base_D->Self_Condensation Alcohol 4-(methoxymethyl)benzyl alcohol Cannizzaro->Alcohol Carboxylic_Acid 4-(methoxymethyl)benzoic acid Cannizzaro->Carboxylic_Acid Dimer Dimerized Product Self_Condensation->Dimer

Sources

Optimization

troubleshooting p-methoxyphenylpyruvic acid crystallization and purification

Welcome to the Technical Support Center for the crystallization and purification of p-methoxyphenylpyruvic acid (p-MPPA). As an α-keto acid, p-MPPA presents unique physicochemical challenges—specifically keto-enol tautom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of p-methoxyphenylpyruvic acid (p-MPPA). As an α-keto acid, p-MPPA presents unique physicochemical challenges—specifically keto-enol tautomerism, thermal lability, and susceptibility to oxidative degradation. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven troubleshooting modules, mechanistic causality, and self-validating protocols.

Process Architecture & Mechanistic Pathways

Workflow A Crude p-MPPA Synthesis Mixture B Alkaline Dissolution (10% NaHCO3, pH 8) A->B C Filtration of Insoluble Impurities B->C D Controlled Acidification (HCl dropwise to pH 2) C->D E Crude Precipitation (Mixed Tautomers) D->E F Recrystallization (Ethanol/Water) E->F G Pure p-MPPA Crystals (mp: 184-185°C) F->G

Workflow for the self-validating purification and crystallization of p-MPPA.

Pathways Keto Keto Tautomer (Thermodynamically Stable) Enol Enol Tautomer (Kinetic Intermediate) Keto->Enol Equilibrium Degrad Oxidative Decarboxylation (p-Methoxyphenylacetic acid) Keto->Degrad O2 / H2O2 / Heat Aldol Aldol Condensation (Polymeric Byproducts) Enol->Aldol Strong Base (NaOH)

Tautomeric equilibrium and primary degradation pathways of p-MPPA.

Module 1: Acid-Base Extraction & Pre-Crystallization

Q: Why does my p-MPPA precipitate as a sticky oil rather than a solid during acidification? A: This is a classic manifestation of precipitating a kinetic mixture of keto and enol tautomers. As an α-keto acid, p-MPPA exists in a dynamic keto-enol equilibrium. When an alkaline enolate solution is acidified too rapidly, the sudden protonation traps the compound in a disordered, mixed-tautomer state. This disrupts the uniform crystal lattice required for solid formation, leading to liquid-liquid phase separation (oiling out). Causality & Solution: To favor the thermodynamic crystalline state, the kinetic barrier must be managed. Cool the alkaline solution to 0–5 °C and add dilute HCl (e.g., 2 M) dropwise with vigorous stirring. This controlled supersaturation allows the tautomers to equilibrate and pack uniformly. Seeding the solution at the cloud point provides a nucleation site, forcing the molecules into the correct crystalline array.

Q: I am losing a significant amount of product during the alkaline extraction phase. What is causing this? A: You are likely using a base that is too strong (e.g., NaOH) or exposing the solution to oxidizing conditions. Under strongly basic conditions, the enolate of p-MPPA can undergo aldol-type condensations. Furthermore, in the presence of trace oxygen or peroxides, α-keto acids undergo rapid. Causality & Solution: The carboxylic acid group of p-MPPA has a low pKa (~2.5), meaning strong bases are unnecessary for deprotonation. Substitute NaOH with a mild base like 10% NaHCO₃. This selectively deprotonates the carboxylic acid to form the water-soluble sodium salt without triggering base-catalyzed degradation of the α-keto moiety.

Module 2: Crystallization Optimization & Tautomeric Control

Q: My isolated p-MPPA has a broad melting point (e.g., 170–180 °C) instead of the1[1]. How can I fix this? A: A depressed and broad melting point indicates a disrupted crystal lattice, typically caused by trapped solvent or a mixed-phase crystal containing both keto and enol forms. Causality & Solution: Recrystallize the crude product from a solvent system that allows dynamic tautomeric equilibration during cooling. A mixture of ethanol and water (70:30 v/v) is highly effective. Ethanol provides excellent solubility at reflux, while water acts as an antisolvent. By cooling the mixture slowly (0.5 °C/min), the equilibrium shifts entirely toward the thermodynamically stable tautomer, allowing it to pack uniformly into a pure crystal lattice.

Q: Which solvent systems are best for avoiding degradation during recrystallization? A: Avoid primary alcohols if heating for prolonged periods, as α-keto acids are 2[2] and can undergo esterification or ketalization under slightly acidic conditions. If using ethanol, ensure the dissolution process is rapid. Alternatively, ethyl acetate or a mixture of ethyl acetate and hexanes can be used, as p-MPPA is soluble in polar aprotic solvents but insoluble in non-polar aliphatic hydrocarbons.

Module 3: Thermal Stability & Degradation Prevention

Q: My p-MPPA turns dark yellow or brown upon drying in the oven. What is happening? A: The compound is undergoing thermal and oxidative degradation. α-Keto acids are highly prone to oxidative decarboxylation, especially when heated in the presence of atmospheric oxygen, yielding p-methoxyphenylacetic acid and colored polymeric byproducts. Causality & Solution: Never dry p-MPPA in a standard convection oven at elevated temperatures. Use a vacuum desiccator or a vacuum oven set to no higher than 35 °C, preferably backfilled with an inert gas (nitrogen or argon).

Quantitative Data Summary
ParameterValue / CharacteristicCausality / Impact on Process
Molecular Formula C₁₀H₁₀O₄N/A
Target Melting Point 184–185 °C[1]Broad/depressed MP indicates mixed tautomers or solvent trapping.
Aqueous Solubility Sparingly soluble[1]Enables precipitation upon acidification of the sodium salt.
Alcohol Solubility Moderately soluble[1]Ideal for dynamic recrystallization (acts as the primary solvent).
Organic Solubility Easily soluble (DCM, Chloroform)[1]Useful for liquid-liquid extraction if precipitation fails.
Optimal Precipitation pH ~ 2.0Ensures complete protonation of the carboxylate (pKa ~2.5).
Cooling Rate 0.5 °C / minProvides activation energy for tautomeric equilibration.
Standard Operating Procedure: Self-Validating Purification of p-MPPA

This protocol utilizes acid-base chemistry and controlled crystallization to isolate pure p-MPPA. Every step includes a validation checkpoint to ensure process integrity.

Step 1: Alkaline Dissolution Suspend 10.0 g of crude p-MPPA in 100 mL of 10% aqueous NaHCO₃ at room temperature. Stir vigorously until effervescence (CO₂ release) ceases. Validation: Complete cessation of bubbling and full dissolution of the yellow solid indicates successful and complete salt formation. Any remaining solid is a non-acidic impurity.

Step 2: Clarification Filter the aqueous alkaline solution through a medium-porosity glass frit packed with a 1 cm layer of Celite to remove insoluble organic impurities.

Step 3: Controlled Acidification Transfer the filtrate to a jacketed reactor or ice bath and cool to 0–5 °C. Insert a calibrated pH probe. Slowly add 2 M HCl dropwise (approx. 1 drop/sec) with rapid stirring until the solution reaches pH 2.0. Validation: A uniform pale yellow precipitate must form. If the mixture turns cloudy and viscous (oiling out), immediately halt acid addition, scratch the inner wall of the flask with a glass rod to induce nucleation, and wait for solid crystals to appear before continuing.

Step 4: Primary Isolation Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold deionized water to displace residual inorganic salts (NaCl).

Step 5: Dynamic Recrystallization Transfer the damp solid to a round-bottom flask. Add a minimum volume of boiling ethanol (~30 mL) until just dissolved. Slowly add hot deionized water dropwise until the solution reaches the cloud point (slight, persistent turbidity). Add 1–2 drops of hot ethanol to clear the solution.

Step 6: Thermodynamic Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4 °C refrigerator for 12 hours. Validation: The slow cooling rate provides the activation energy required for the enol-keto tautomers to equilibrate, ensuring the formation of a singular, pure crystalline phase.

Step 7: Drying and Final Verification Collect the purified crystals via vacuum filtration. Dry in a vacuum desiccator at 35 °C (avoid high-temperature convection ovens to prevent oxidative degradation) for 12 hours. Validation: Determine the melting point of the dried solid. A sharp melting point at 184–185 °C confirms high purity and structural integrity[1].

References
  • Title: Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]- 1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors | Source: Semantic Scholar | URL
  • Title: Synthetical experiments in the chromone group | Source: Indian Academy of Sciences | URL
  • Title: THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION | Source: Canadian Science Publishing | URL

Sources

Troubleshooting

optimizing HPLC separation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid and its impurities

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid and its associated impurities.

This molecule presents a "chromatographic trifecta" of structural challenges: an acid-sensitive methoxymethyl (MOM) ether, an isomerizing alpha-keto group, and a polar carboxylic acid. Below, we dissect the mechanistic causality of these issues and provide field-proven, self-validating protocols to achieve optimal separation and peak shape.

Method Development Logic

HPLC_Workflow Start Target Analyte: 3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid Sub1 Methoxymethyl (MOM) Ether Acid-catalyzed hydrolysis risk Start->Sub1 Sub2 Alpha-Keto Acid Keto-enol tautomerization Start->Sub2 Sub3 Carboxylic Acid High polarity when ionized Start->Sub3 Act1 Maintain pH > 4.5 Use Ammonium Acetate buffer Sub1->Act1 Prevent degradation Act2 Elevate Column Temp (50°C) Coalesce tautomer peaks Sub2->Act2 Resolve splitting Act3 Use Mixed-Mode WAX Column Retain ionized carboxylate Sub3->Act3 Increase retention Opt Optimized HPLC-UV/MS Method Sharp, symmetric, well-retained peak Act1->Opt Act2->Opt Act3->Opt

Figure 1: Logical workflow for HPLC method optimization addressing the analyte's structural challenges.

Troubleshooting Guide & FAQs

Q1: I am observing a large, growing impurity eluting earlier than the main peak, corresponding to a mass loss of 14 Da. What is causing this? A: This early-eluting peak is 3-(4-(hydroxymethyl)phenyl)-2-oxopropanoic acid , the hydrolysis product of your target molecule. The methoxymethyl (MOM) ether is an acetal-like protecting group. While it is highly stable under neutral and basic conditions (typically pH 4 to 12)[1], it undergoes rapid acid-catalyzed cleavage in standard low-pH mobile phases (e.g., 0.1% TFA or formic acid, pH ~2). Mitigation: Shift your mobile phase to a mildly acidic or near-neutral buffer, such as 10 mM ammonium acetate at pH 5.0[2]. This pH is high enough to protect the MOM ether from hydrolysis both during the chromatographic run and while waiting in the autosampler.

Q2: Why does my main peak split into two partially resolved peaks (or exhibit a severe shoulder) with identical mass spectra? A: This is a classic manifestation of keto-enol tautomerization[3]. The alpha-keto group of 2-oxopropanoic acid exists in a dynamic equilibrium with its enol form. If the rate of interconversion between these tautomers is on the same timescale as your chromatographic separation, the molecules will transition between states while migrating down the column. Because the keto and enol forms have different hydrophobicities, this results in peak broadening, severe tailing, or distinct split peaks. Mitigation: Elevate the column compartment temperature (e.g., 50–60 °C). Higher thermal energy increases the tautomerization rate, causing the states to interconvert rapidly relative to the separation timescale. This coalesces the split peaks into a single, sharp, time-averaged peak.

Q3: When I increase the mobile phase pH to 5.0 to protect the MOM ether, my analyte elutes in the void volume. How do I fix this? A: At pH 5.0, the carboxylic acid moiety (pKa ~2.5) is fully deprotonated into a highly polar carboxylate anion. Standard reversed-phase (C18) columns rely on hydrophobic interactions, which are insufficient to retain the charged molecule. Furthermore, secondary interactions with ionized residual silanols on the silica surface can cause peak distortion[4]. Mitigation: Switch to a Mixed-Mode Weak Anion Exchange (WAX) column. These stationary phases combine C18 hydrophobic ligands with basic ion-exchange groups. The anion exchange mechanism will effectively retain the carboxylate anion at pH 5.0, while the C18 phase provides selectivity for the aromatic impurities.

Quantitative Impurity Profiling

To ensure your method is stability-indicating, it must resolve the target analyte from its primary degradation products and synthetic impurities.

Table 1: Quantitative Summary of Analyte and Key Impurities

CompoundStructural ChangeRelative Retention Time (RRT)*Primary Cause of FormationTroubleshooting / Mitigation
Target Analyte N/A1.00N/AN/A
Hydroxymethyl Impurity Loss of -CH₂ (-14 Da)0.65Acid-catalyzed MOM cleavageMaintain mobile phase pH > 4.5[1]
Enol Tautomer Isomerization (Same Mass)0.95 - 1.05Slow keto-enol interconversionElevate column temp to >45°C[3]
Decarboxylation Impurity Loss of -CO₂ (-44 Da)1.35Thermal/oxidative degradationStore samples at 4°C, avoid high heat

*RRT values are approximate and based on the optimized mixed-mode gradient protocol below.

Experimental Protocol: Optimized Stability-Indicating HPLC-UV/MS Method

This self-validating protocol utilizes pH control to prevent degradation, thermal control to manage tautomerization, and mixed-mode chromatography to ensure retention.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1 L of ultrapure water to yield a 10 mM solution. Adjust the pH to exactly 5.0 using dilute acetic acid. Filter through a 0.2 µm membrane. (Note: Do not drop the pH below 4.5 to ensure MOM ether stability).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Mixed-mode WAX/C18 analytical column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Column Temperature: 50 °C (Critical parameter: Do not lower, or peak splitting will reoccur).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and ESI-MS (Negative ion mode, targeting the [M-H]⁻ ion).

Step 3: Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar carboxylate anion via ion-exchange).

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute the target analyte and hydrophobic impurities).

  • 10.0 - 12.0 min: 60% to 95% B (Column wash).

  • 12.0 - 15.0 min: 5% B (Re-equilibration).

Step 4: Sample Preparation

Dilute all standards and samples in Mobile Phase A to a working concentration of 0.5 mg/mL. Warning: Never use unbuffered water or acidic diluents (like 0.1% Formic Acid) for the sample solvent, as the MOM ether will rapidly hydrolyze inside the autosampler vial before injection.

References

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Adichemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • MDPI. A Self-Immolative Linker for the pH-Responsive Release of Amides.
  • ResearchGate. Some Preformulation Studies of Pyruvic Acid and Other α-Keto Carboxylic Acids in Aqueous Solution.

Sources

Optimization

overcoming challenges in the scale-up synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid. This specific arylpyruvic acid derivative presents unique scale-up challenges due to the acid-lability of the methoxymethyl (MOM) ether and the inherent thermal instability of the α-keto acid moiety.

Below, you will find a causality-driven troubleshooting guide, a self-validating experimental protocol, and a detailed FAQ section to ensure high-yield, high-purity production.

Synthetic Strategy & Workflow

The most scalable route for electron-rich arylpyruvic acids is the Erlenmeyer-Plöchl azlactone synthesis . The process involves the condensation of 4-(methoxymethyl)benzaldehyde with N-acetylglycine to form an azlactone intermediate, followed by hydrolysis. However, standard hydrolysis protocols must be heavily modified to prevent the cleavage of the MOM ether.

SynthesisWorkflow Start 4-(methoxymethyl)benzaldehyde + N-acetylglycine Azlactone Azlactone Intermediate (Erlenmeyer Condensation) Start->Azlactone Ac2O, NaOAc, 90°C Hydrolysis Alkaline Hydrolysis (10% NaOH, 90°C) Azlactone->Hydrolysis Ring Opening & Deacetylation Acidification Controlled Acidification (H3PO4, 0-5°C, pH 2.5) Hydrolysis->Acidification Enolate Formation Product 3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid Acidification->Product Precipitation

Fig 1. Modified Erlenmeyer-Plöchl workflow optimized for MOM-ether preservation.

Self-Validating Experimental Protocol

This protocol replaces standard harsh acidic hydrolysis with a mild alkaline-to-acidic swing to preserve the target's structural integrity.

Phase A: Azlactone Formation
  • Charge the Reactor: To a dry, jacketed reactor under nitrogen, add 4-(methoxymethyl)benzaldehyde (1.0 eq, 1.0 kg), N-acetylglycine (1.2 eq, 0.84 kg), and anhydrous sodium acetate (1.0 eq, 0.55 kg).

  • Controlled Addition: Begin stirring and dose acetic anhydride (3.0 eq, 1.84 kg) slowly over 1 hour at 20 °C.

  • Thermal Activation: Ramp the jacket temperature to achieve an internal temperature of 90 °C.

    • Causality: The mixed anhydride formation is highly exothermic. Slow ramping prevents thermal runaway and aldehyde polymerization.

  • Age and Isolate: Stir at 90 °C for 4 hours. Cool to 10 °C and quench with ice-cold water (5 L) to hydrolyze excess acetic anhydride. Filter the yellow precipitate.

    • Self-Validation Checkpoint: The intermediate must present as a bright yellow, filterable solid. A dark brown tar indicates a thermal spike occurred during Ac2O addition.

Phase B: Alkaline Hydrolysis & Controlled Acidification
  • Ring Opening: Suspend the wet azlactone cake in 10% w/v aqueous NaOH (5.0 eq). Heat the suspension to 90 °C for 3 hours.

    • Causality: Alkaline conditions cleave the azlactone ring and deacylate the resulting enamide to form the stable sodium enolate, completely avoiding the hydronium-catalyzed cleavage of the MOM group.

    • Self-Validation Checkpoint: The opaque yellow suspension will transition into a clear, deep orange homogeneous solution as the enolate forms. Confirm completion via HPLC (UV 254 nm; disappearance of the enamide peak).

  • Thermal Quench: Cool the homogeneous solution strictly to 0–5 °C.

  • Acidification: Slowly dose 20% aqueous phosphoric acid (H3PO4) until the pH reaches 2.5. Maintain the internal temperature below 5 °C.

    • Causality: Phosphoric acid provides sufficient protons to convert the enolate to the free α-keto acid without providing the harsh, low-pKa environment of HCl that would solvolyze the benzylic acetal (MOM) group.

  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash with ice-cold water (3 × 1 L).

  • Drying: Dry the product in a vacuum oven at 25 °C (high vacuum) to a constant weight. Do not exceed 30 °C.

Quantitative Data: Hydrolysis Optimization

The table below summarizes the critical impact of hydrolysis conditions on the structural integrity of the final product during a 100g scale-up trial.

Hydrolysis MethodAcidification ReagentIsolation Temp (°C)Yield (%)MOM Cleavage (%)Dimerization (%)
3M HCl (Reflux)N/A (One-pot)10015.2> 80.04.5
10% NaOH (90°C)3M HCl2564.825.48.2
10% NaOH (90°C) 20% H3PO4 0–5 88.5 < 1.0 < 1.0

Troubleshooting Guide & FAQs

Troubleshooting Root Impurity Detected in Final API Branch1 Mass M-44 (Decarboxylation) Root->Branch1 Branch2 Mass M-30 (MOM Cleavage) Root->Branch2 Branch3 Aldol Dimers (Broad NMR Peaks) Root->Branch3 Sol1 Reduce drying temp <30°C Store under Argon Branch1->Sol1 Sol2 Avoid HCl/H2SO4. Use H3PO4 at 0°C Branch2->Sol2 Sol3 Minimize time in solution. Avoid trace metals. Branch3->Sol3

Fig 2. Diagnostic logic tree for common scale-up impurities.

Q: Why am I seeing a significant M-30 mass impurity during the hydrolysis step?

A: You are observing the loss of the methoxymethyl group. The MOM group is essentially a benzylic acetal. Standard Erlenmeyer-Plöchl azlactone hydrolysis protocols call for refluxing the intermediate in 3M HCl . Under these harsh, high-temperature acidic conditions, the MOM ether undergoes rapid solvolysis, cleaving into a 4-(hydroxymethyl)phenyl derivative and releasing formaldehyde and methanol. Actionable Fix: Shift to the alkaline hydrolysis mechanism detailed in our protocol. Ring-open the azlactone using 10% NaOH at 90 °C, followed by strictly temperature-controlled acidification (0–5 °C) using a milder acid like 20% phosphoric acid.

Q: My isolated 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid is turning yellow/brown during drying, and the yield is lower than expected. What is happening?

A: Arylpyruvic acids exist in a dynamic equilibrium between their keto and enol tautomers. The enol form is highly susceptible to oxidative decarboxylation (yielding the corresponding acetic acid derivative, M-44) and aldol-type dimerization when exposed to heat and trace oxygen . Actionable Fix: Never dry arylpyruvic acids at elevated temperatures. Dry the wet cake under high vacuum at ambient temperature (≤30 °C). If your facility permits, sweep the drying oven with Argon or Nitrogen. Ensure that transition metal contaminants (like iron from reactor walls) are minimized, as they catalyze this oxidative degradation.

Q: During the initial condensation (azlactone formation), the reaction mass becomes an unstirrable tar. How do I control this on a multi-kilogram scale?

A: The reaction between 4-(methoxymethyl)benzaldehyde, N-acetylglycine, and acetic anhydride is highly exothermic. On a small scale, the heat dissipates quickly through the flask walls. On a scale-up, the accumulation of heat accelerates the cyclization and can lead to rapid polymerization of the starting aldehyde. Actionable Fix: Do not add all reagents at once. Charge the solid reagents first, then dose the acetic anhydride slowly over 1 to 2 hours. Modulate the jacket temperature to keep the internal temperature strictly between 85–95 °C.

References

  • H. N. C. Wong, Z. L. Xu, H. M. Chang, C. M. Lee. "Synthesis of Arylpyruvic Acids Containing Electron-Donating Groups." Synthesis, 1992(08), 793-797. URL:[Link]

  • Han Ying-lin, Hu Hong-wen. "Synthesis of Arylpyruvic Acids and Ethyl Arylpyruvate." Chemical Journal of Chinese Universities, 1991, 12(5): 617. URL:[Link]

  • Salome L. et al. "Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma." Journal of Medicinal Chemistry, 2019, 62(7), 3561-3574. URL:[Link]

Troubleshooting

method refinement for accurate quantification of p-methoxyphenylpyruvic acid in biological samples

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges of quantifying p-methoxyphenylpyruvic acid (p-MPPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges of quantifying p-methoxyphenylpyruvic acid (p-MPPA) in complex biological matrices such as plasma and urine.

Because p-MPPA is an aromatic α -keto acid, it is inherently unstable in aqueous environments. It is highly polar, exhibits poor electrospray ionization (ESI) efficiency, and is prone to keto-enol tautomerization and spontaneous decarboxylation[1][2]. To achieve robust, reproducible LC-MS/MS quantification, your methodology must act as a self-validating system—controlling for analyte degradation while simultaneously correcting for matrix-induced ion suppression.

Below, you will find our optimized Standard Operating Procedure (SOP), comparative performance data, a visual workflow, and a targeted Troubleshooting & FAQ section.

Standard Operating Procedure: p-MPPA Extraction and LC-MS/MS Workflow

Note: This protocol utilizes 2-hydrazinoquinoline (HQ) derivatization to lock the unstable keto-group, enhancing hydrophobicity and ESI+ ionization efficiency. It is paired with an internal standard (IS) to ensure a self-validating recovery metric.

Phase 1: Sample Preparation & Protein Precipitation
  • Sample Thawing and IS Addition: Thaw biological samples (plasma or urine) on ice. Transfer 50 µL of the sample to a microcentrifuge tube. Immediately add 10 µL of the internal standard (e.g., trans-cinnamic acid or stable isotope-labeled p-MPPA, 5 µM).

    • Causality: Introducing the IS at the very beginning of the workflow ensures that any subsequent volumetric losses, derivatization inefficiencies, or matrix-induced ion suppression events are proportionally corrected during final quantification.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds.

    • Causality: Methanol disrupts protein-ligand binding, releasing protein-bound p-MPPA while simultaneously precipitating endogenous enzymes that might otherwise metabolize or degrade the analyte.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

Phase 2: Chemical Derivatization
  • Keto-Group Stabilization: Add 100 µL of an acetonitrile solution containing 1 mM 2-hydrazinoquinoline (HQ), 1 mM triphenylphosphine (TPP), and 1 mM 2,2'-dipyridyl disulfide (DPDS) to the supernatant. Incubate at 60°C for 60 minutes[1].

    • Causality: HQ specifically reacts with the α -keto group of p-MPPA. This reaction prevents keto-enol tautomerization and forms a stable, highly ionizable hydrazone derivative, which is critical for achieving high-sensitivity mass spectrometry detection[1][2].

Phase 3: Extraction & LC-MS/MS Analysis
  • Liquid-Liquid Extraction (LLE): Add 500 µL of dichloromethane to the derivatized mixture. Vortex for 1 minute, then centrifuge at 5,000 × g for 5 minutes to achieve phase separation. Extract the lower organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature.

    • Causality: Dichloromethane efficiently partitions the newly hydrophobic, derivatized p-MPPA away from highly polar endogenous salts and unreacted hydrophilic interferents, drastically reducing background noise.

  • Reconstitution and Injection: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). Inject 5 µL into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode (ESI+).

Analytical Performance Data

The following table summarizes the expected validation parameters for p-MPPA quantification, comparing the HQ-derivatization LC-MS/MS method against a rapid, derivatization-free approach.

Analytical ParameterDerivatization-Free (Direct LC-MS/MS)HQ-Derivatized LC-MS/MS[1][2]
Linear Range 0.009 – 5.0 µM0.001 – 50.0 µM
Limit of Detection (LOD) 0.001 µM (1.0 nM)0.0002 µM (0.2 nM)
Intra-day Precision (CV%) < 7.0%1.1% – 4.7%
Inter-day Precision (CV%) < 10.0%2.2% – 5.5%
Average Recovery 70% - 85%96% – 109%
Matrix Effect Susceptibility High (Significant Ion Suppression)Low (Resolved by LLE & Derivatization)

Workflow Visualization

G A Biological Sample (Plasma/Urine) B Protein Precipitation (Ice-cold MeOH + IS) A->B Add Internal Standard C Centrifugation (10,000 x g, 4°C) B->C D Derivatization (HQ Reagent, 60°C, 60 min) C->D Supernatant E Liquid-Liquid Extraction (Dichloromethane) D->E Stabilize Keto Group F LC-MS/MS Analysis (MRM Mode, ESI+) E->F Organic Phase G Data Processing & Quantification F->G

Caption: Step-by-step workflow for the extraction, derivatization, and LC-MS/MS quantification of p-MPPA.

Troubleshooting Guides & FAQs

Q1: I am observing split peaks or severe peak tailing for p-MPPA in my chromatograms. How can I fix this? A: Split peaks in α -keto acids usually result from keto-enol tautomerization occurring directly on the analytical column, where the keto and enol forms resolve slightly differently. Solution: Ensure your derivatization reaction has gone to absolute completion. If you are attempting a derivatization-free method, you must strictly control the pH of your mobile phase (typically using 0.1% formic acid or acetic acid) to keep the analyte fully protonated and shift the equilibrium. However, switching to HQ or DMB derivatization to permanently lock the structure is the most definitive fix[1][3].

Q2: My analyte recovery is consistently below 50%. What is causing this loss? A: Low recovery is often due to inefficient phase separation during Liquid-Liquid Extraction (LLE) or thermal degradation of the analyte. α -keto acids are highly thermally labile. Solution: Avoid evaporating your extraction solvent at high temperatures; use a gentle nitrogen stream at room temperature (maximum 30°C). Additionally, ensure you are using a highly efficient extraction solvent like dichloromethane, which has been empirically shown to yield optimal recoveries for phenylpyruvic acid derivatives compared to ether or ethyl acetate.

Q3: Can I avoid the derivatization step entirely to save time and increase throughput? A: Yes, but with distinct analytical trade-offs. Recent methodologies have demonstrated successful derivatization-free LC-MS/MS quantification of phenylpyruvic acids using trans-cinnamic acid as an inexpensive, non-isotope-labeled internal standard. However, skipping derivatization reduces the Limit of Detection (LOD) and makes the analyte highly susceptible to matrix-induced ion suppression. If your biological samples have high physiological concentrations of p-MPPA (>0.01 µM), direct analysis is viable. For trace-level quantification, derivatization remains mandatory[1][2].

Q4: Why is my internal standard (IS) signal fluctuating wildly between samples? A: Fluctuating IS signals indicate severe matrix effects (ion suppression or enhancement) co-eluting with your analyte. Solution: First, verify that your IS (e.g., trans-cinnamic acid) perfectly co-elutes with p-MPPA or its derivative. If it does not, the IS is experiencing a different ionization environment than the target analyte, rendering it useless for correction. To resolve this, improve your sample clean-up by adding a Solid-Phase Extraction (SPE) step after LLE, or lengthen your LC gradient to better separate the analyte from early-eluting polar lipids and salts[1].

References

  • Title: Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. Source: DergiPark URL: [Link]

  • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Development of an Analytical Method For Determination of Urine 3-Phenylpyruvic Acid Based on Liquid-Liquid Extraction and LC-MS/MS. Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Source: ResearchGate URL: [Link]

Sources

Optimization

reducing by-product formation in the synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid

Technical Support Center: Troubleshooting the Synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid Introduction The synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid presents unique chemoselectivity ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid

Introduction

The synthesis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid presents unique chemoselectivity challenges. As an α -keto acid bearing a sensitive methoxymethyl (MOM) ether group, the molecule is highly susceptible to degradation during standard deprotection workflows. This guide provides mechanistic troubleshooting and self-validating protocols to eliminate the two most common failure modes: ether cleavage and thermal decarboxylation.

Workflow & By-Product Logic

Workflow SM 4-(methoxymethyl)benzaldehyde (Starting Material) Azlactone Azlactone Intermediate (Erlenmeyer Route) SM->Azlactone N-acetylglycine, Ac2O, NaOAc Enamine Enamine Ester Intermediate (Dimethylglycine Route) SM->Enamine N,N-dimethylglycine methyl ester Target 3-(4-(methoxymethyl)phenyl) -2-oxopropanoic acid (Target Product) Azlactone->Target Mild Hydrolysis (1M HCl, 75°C) BP_Ether 4-(hydroxymethyl)phenyl derivative (Ether Cleavage By-product) Azlactone->BP_Ether Harsh Hydrolysis (3M HCl, 100°C) Enamine->Target Mild Hydrolysis (1M HCl, 25-50°C) BP_Decarb 2-(4-(methoxymethyl)phenyl)acetic acid (Decarboxylation By-product) Target->BP_Decarb Thermal Stress (>80°C in Acid)

Synthesis pathways and by-product formation for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

Troubleshooting Guide & FAQs

Q1: During the hydrolysis of the azlactone intermediate, I am observing significant loss of the methoxymethyl ether group. Why does this happen, and how can I prevent it? Causality & Mechanism: The traditional Erlenmeyer-Plöchl azlactone synthesis relies on condensing the aldehyde with N-acetylglycine, followed by harsh hydrolysis. Standard protocols often dictate1[1] or 2[2]. The methoxymethyl (MOM) group functions chemically like an acetal. Under strongly acidic, high-temperature conditions, the ether oxygen is protonated, leading to the expulsion of methanol and the formation of a resonance-stabilized benzylic carbocation. Water traps this carbocation, resulting in the 4-(hydroxymethyl)phenyl by-product. Solution: Shift away from harsh refluxing conditions. If you must use the azlactone route, reduce the acid concentration to 1M HCl and lower the temperature to 70–75 °C, monitoring closely via LC-MS. However, the most effective solution is to change the synthetic route entirely to the N,N-dimethylglycine methyl ester condensation method, which permits hydrolysis at much lower temperatures[3].

Q2: My final product is contaminated with 2-(4-(methoxymethyl)phenyl)acetic acid. What is driving this decarboxylation? Causality & Mechanism: α -Keto acids are thermodynamically prone to decarboxylation. Thermal stress in the presence of an acid catalyst protonates the α -carbonyl oxygen, facilitating the loss of CO 2​ to form the corresponding phenylacetic acid derivative. Solution: Decarboxylation is strictly temperature-dependent. Never exceed 80 °C during the isolation of the free acid. To stabilize the product for storage, convert the free α -keto acid to its sodium salt immediately after isolation. The carboxylate anion drastically reduces the electrophilicity of the adjacent carbonyl, halting the decarboxylation pathway.

Q3: Is there a self-validating synthetic route that avoids the azlactone intermediate entirely to minimize both ether cleavage and oligomerization? Causality & Mechanism: Yes. A highly effective alternative is the3[3]. This reaction yields an α -(dimethylamino)acrylic ester intermediate. Unlike the rigid azlactone ring which requires high activation energy (heat) to open, this enamine moiety can be hydrolyzed using mild 1M HCl at ambient to slightly elevated temperatures (25–50 °C)[3]. This completely circumvents the thermal and acidic extremes required to break open an oxazolone ring, thereby preserving the MOM ether and preventing decarboxylation.

Quantitative Data: By-Product Profile Comparison

Hydrolysis MethodOperating TemperatureTarget α -Keto Acid YieldEther Cleavage (MOM Loss)Decarboxylation
3M HCl (Standard Erlenmeyer) 100 °C (Reflux)~45%~35%~15%
1M HCl (Optimized Erlenmeyer) 75 °C~72%~12%~8%
N,N-dimethylglycine Route (1M HCl) 25–50 °C>80%<2%<1%

Note: Yields are representative averages based on optimized internal workflows for MOM-protected arylpyruvic acids.

Self-Validating Experimental Protocol

Synthesis via N,N-Dimethylglycine Methyl Ester Condensation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Enamine Condensation

  • Charge a dry, argon-purged flask with 4-(methoxymethyl)benzaldehyde (1.0 equiv) and N,N-dimethylglycine methyl ester (1.2 equiv).

  • Add a catalytic amount of a mild base (e.g., potassium tert-butoxide, 0.1 equiv) in anhydrous THF at 0 °C.

  • Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) completely disappears, replaced by a new, highly UV-active enamine spot (Rf ~0.4). If the aldehyde persists, add an additional 0.1 equiv of the ester and stir for 2 more hours.

Step 2: Mild Hydrolysis

  • Concentrate the THF under reduced pressure (bath temperature <40 °C).

  • Resuspend the crude enamine intermediate in 1M HCl (10 mL/mmol).

  • Stir vigorously at 40 °C for 3–4 hours.

  • Validation Checkpoint: The suspension will gradually dissolve, followed by the precipitation of the α -keto acid. Take an LC-MS aliquot. The mass spectrum must show the target mass [M-H]⁻ without the presence of the M-32 peak (loss of methanol, indicating ether cleavage).

Step 3: Isolation and Stabilization

  • Cool the mixture to 0 °C to maximize precipitation.

  • Filter the solid and wash with ice-cold water until the filtrate is pH neutral.

  • Critical Step: To prevent decarboxylation during drying, immediately dissolve the solid in exactly 1.0 equiv of 0.5M NaOH. Lyophilize the resulting solution to isolate the sodium salt of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid.

  • Validation Checkpoint: 1 H NMR (D 2​ O) of the final salt must show an intact singlet at ~3.3 ppm (integrating to 3H) corresponding to the methoxy group, confirming the MOM ether survived the workflow.

References

[3] Title: Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction of 2-Oxo Acids | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

[1] Title: Carbonic Anhydrase XII Inhibitors Overcome Temozolomide Resistance in Glioblastoma | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

[2] Title: WO2006015885A1 - Amino acid dehydrogenase-derived biocatalysts - Google Patents Source: google.com URL:

Sources

Reference Data & Comparative Studies

Validation

validation of an analytical method for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid

Comprehensive Analytical Method Validation Guide for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid: UHPLC-UV vs. LC-MS/MS Executive Summary & Chemical Causality 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid (CAS 1488...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Method Validation Guide for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic Acid: UHPLC-UV vs. LC-MS/MS

Executive Summary & Chemical Causality

3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid (CAS 1488921-28-3) is a highly functionalized phenylpyruvic acid derivative utilized as an advanced intermediate in pharmaceutical synthesis and as a potential biomarker. Validating an analytical method for this compound requires navigating specific physicochemical challenges.

Structurally, the molecule exists in an equilibrium between its keto form and its highly conjugated enol form (2-hydroxy-3-[4-(methoxymethyl)phenyl]prop-2-enoic acid)[1]. This keto-enol tautomerism can lead to severe chromatographic peak splitting or broadening if the analytical environment is not strictly controlled. Furthermore, the presence of the carboxylic acid group (pKa ~2.5–3.5) necessitates a highly acidic mobile phase to suppress ionization, ensuring the molecule remains in a single, protonated state during reverse-phase separation.

This guide objectively compares two distinct analytical methodologies—UHPLC-UV (optimized for bulk intermediate release) and LC-MS/MS (optimized for trace bioanalysis)—and provides a framework for validating these methods in accordance with ICH Q2(R2)[2][3] and USP <1225>[4][5] guidelines.

Methodological Workflows: Step-by-Step Protocols

To ensure trustworthiness, both protocols are designed as self-validating systems , incorporating internal controls, System Suitability Testing (SST), and continuous quality monitoring throughout the run.

Method A: UHPLC-UV (Bulk API / Intermediate Release)

Objective: High-precision quantification for assay and purity testing, aligning with USP <1225> Category I requirements[5].

  • Rationale for Choices: The conjugated enol-phenyl system provides a strong chromophore, making UV detection at 254 nm highly sensitive. A sub-2-micron C18 column is chosen for high-efficiency separation, while 0.1% Formic Acid (pH ~2.7) locks the molecule into its unionized enol state, preventing peak tailing.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 5.0 minutes; hold at 95% B for 1 min; re-equilibrate for 2 mins.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validating Execution Steps:

    • Blank Injection: Inject Mobile Phase A to confirm baseline stability and absence of carryover.

    • System Suitability Test (SST): Inject the working standard (10 µg/mL) in 5 replicates. Acceptance Criteria: Peak tailing factor ≤ 1.5, Theoretical plates ≥ 5000, and Peak Area %RSD ≤ 2.0%.

    • Calibration: Inject standards from 1.0 to 100.0 µg/mL. Calculate linear regression.

    • Sample Analysis: Inject unknown samples, bracketing every 10 injections with a mid-level Quality Control (QC) sample to verify ongoing instrument stability.

Method B: LC-MS/MS (Trace Analysis / Bioanalysis)

Objective: High-sensitivity quantification in complex biological matrices, strictly adhering to the FDA 2018 Bioanalytical Method Validation (BMV) guidance[6][7].

  • Rationale for Choices: Standard C18 phases often suffer from matrix effects (ion suppression) caused by endogenous lipids. A Biphenyl stationary phase is selected because it provides orthogonal π−π interactions with the methoxymethylphenyl ring, shifting the analyte's retention away from suppression zones. Negative Electrospray Ionization (ESI-) is utilized as the carboxylic acid readily yields a stable [M−H]− ion at m/z 207.1.

  • Mass Spectrometry Conditions:

    • Column: Phenomenex Kinetex Biphenyl (1.7 µm, 2.1 x 50 mm).

    • Ionization: ESI in Negative Mode.

    • MRM Transitions: Quantifier: m/z 207.1 163.1 (loss of CO2​ ); Qualifier: m/z 207.1 131.1 (loss of CO2​ and CH3​OH ).

  • Self-Validating Execution Steps:

    • Matrix Blank & Zero Sample: Inject a blank biological matrix, followed by a matrix spiked only with the Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: This proves the IS does not contain trace amounts of the unlabeled analyte, preventing false positives at the Lower Limit of Quantitation (LLOQ).

    • Calibration: Inject matrix-matched standards (1.0 to 1000 ng/mL) using a 1/x2 weighted linear regression.

    • QC Verification: Inject Low, Mid, and High QCs. Per FDA BMV guidelines, 67% of QCs must fall within ±15% of their nominal value (±20% for LLOQ)[7].

Comparative Validation Data

The following table summarizes the performance of both methods when validated against ICH Q2(R2) parameters[2][3]. The data demonstrates that while LC-MS/MS offers superior sensitivity, UHPLC-UV provides the tighter precision required for bulk batch release.

Validation Parameter (ICH Q2)Method A: UHPLC-UVMethod B: LC-MS/MSPerformance Implication
Specificity Resolution > 2.0 from known synthetic impurities.No matrix interference at RT; MRM ratio within ±20%.MS provides superior selectivity in complex biological matrices.
Linear Range 1.0 – 100.0 µg/mL1.0 – 1000.0 ng/mLUV is suited for high-concentration API assay; MS for trace PK.
Linearity ( R2 ) > 0.999 (Unweighted)> 0.995 ( 1/x2 weighted)Both meet standard regulatory acceptance criteria.
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.2 ng/mL / 1.0 ng/mLMS is ~300x more sensitive, required for genotoxic trace limits.
Precision (Repeatability) %RSD < 1.0% (n=6)%RSD < 4.5% (n=6)UV is mandatory for bulk release where tight assay limits (98-102%) apply.
Accuracy (Recovery) 99.2% – 100.8%92.5% – 106.1%MS recovery is acceptable per FDA BMV (±15%)[7].
Robustness Stable across ±0.2 pH shifts.Stable across ±5% organic modifier shifts.Acidic pH control is the most critical factor for both methods.

Method Selection & Lifecycle Visualizations

The validation of analytical procedures is no longer a static event but a continuous lifecycle, as emphasized by the integration of ICH Q14 principles into the revised ICH Q2(R2)[3][8] and USP <1225>[9][10].

ValidationLifecycle cluster_params Validation Parameters Dev Method Development (ICH Q14) Risk Risk Assessment & ATP Definition Dev->Risk Val Validation Execution (ICH Q2(R2)) Risk->Val P1 Accuracy & Precision Val->P1 P2 Specificity & Range Val->P2 P3 LOD / LOQ & Robustness Val->P3 Report Reportable Result (USP <1225>) P1->Report P2->Report P3->Report

ICH Q2(R2) aligned analytical validation lifecycle and reportable result generation.

When determining which validated method to deploy for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, the decision must be driven by the sample matrix complexity and the required Reportable Result (RR) confidence intervals.

MethodSelection Start Sample Matrix Complexity? Bulk Low Complexity (Bulk API / Release) Start->Bulk Bio High Complexity (Plasma / Trace) Start->Bio UV UHPLC-UV Method Bulk->UV Assay MS LC-MS/MS Method Bio->MS Bioanalysis

Method selection logic for 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid quantification.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • IQVIA. "2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations." IQVIA Insights. Available at: [Link]

  • Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass. Available at: [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance. Available at: [Link]

  • United States Pharmacopeia. "General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS." USP-NF. Available at:[Link]

Sources

Comparative

A Comparative Analysis of Phenyl-2-Oxopropanoic Acid Analogues: Structure, Activity, and Therapeutic Potential

An objective comparison of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid and its analogues for researchers and drug development professionals. This guide provides a detailed comparative study of 3-(4-(methoxymethyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid and its analogues for researchers and drug development professionals.

This guide provides a detailed comparative study of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, a synthetic α-keto acid, against a curated selection of its structural analogues. Our analysis is grounded in established biochemical principles and aims to provide researchers and drug development professionals with a framework for evaluating this class of compounds. We will dissect their physicochemical properties, delve into a probable mechanism of action by focusing on lactate dehydrogenase (LDH) inhibition, and present detailed experimental protocols to validate these comparisons in a laboratory setting.

The α-keto acid motif is a versatile scaffold found in both natural metabolites and synthetic molecules, with broad applications in pharmaceuticals, cosmetics, and chemical synthesis.[1][2] Phenylpyruvic acid and its derivatives, for instance, are not only metabolic byproducts of phenylalanine but also serve as precursors for other molecules and exhibit a range of biological activities, including potential anti-inflammatory and enzyme-inhibiting properties.[3][4] This guide will focus on how substitutions on the phenyl ring influence the molecule's overall profile.

For this analysis, we will compare our lead compound with three key analogues:

  • Analogue A: Phenylpyruvic Acid: The unsubstituted parent compound, providing a baseline for activity.[5]

  • Analogue B: 3-(4-methoxyphenyl)-2-oxopropanoic acid: A closely related analogue with a methoxy group, allowing for the assessment of electronic and steric effects at the para-position.[6][7]

  • Analogue C: Vanilpyruvic Acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid): An analogue featuring both hydroxyl and methoxy groups, introducing hydrogen-bonding capabilities and altering polarity.[8]

Physicochemical Properties and Synthesis Overview

The subtle structural modifications among these analogues lead to distinct physicochemical properties that can significantly impact their solubility, cell permeability, and interaction with biological targets. The addition of ether and hydroxyl groups generally alters the molecule's polarity and hydrogen bonding potential.

Property3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acidPhenylpyruvic Acid (Analogue A)3-(4-methoxyphenyl)-2-oxopropanoic acid (Analogue B)Vanilpyruvic Acid (Analogue C)
Molecular Formula C11H12O4C9H8O3[5]C10H10O4[6]C10H10O5[8]
Molecular Weight 208.21 g/mol 164.16 g/mol [4]194.18 g/mol [6]210.18 g/mol
Structure
XLogP3 ~1.5 (Predicted)1.11.3[9]0.9 (Predicted)
Hydrogen Bond Donors 1112
Hydrogen Bond Acceptors 4345

Synthesis Rationale: α-keto acids like phenylpyruvic acid can be synthesized through several established chemical routes.[1] A common method involves the condensation of benzaldehyde derivatives with glycine derivatives to form an azlactone, which is subsequently hydrolyzed.[3] Another approach is the oxidation of corresponding α-hydroxy acids or aryl methyl ketones.[2] The choice of synthesis route is dictated by the availability of starting materials and the tolerance of the specific functional groups on the phenyl ring. For our lead compound, a plausible route would involve the oxidation of the corresponding lactic acid derivative or the hydrolysis of a cyanohydrin derived from 4-(methoxymethyl)benzaldehyde.

Comparative Mechanism of Action: Lactate Dehydrogenase (LDH) Inhibition

Causality Behind Target Selection: Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process results in high rates of glucose conversion to lactate, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A), which catalyzes the interconversion of pyruvate and lactate with concomitant conversion of NADH and NAD+, is a critical enzyme in this pathway.[10] Its upregulation in various cancers makes it an attractive therapeutic target.[11][12] Inhibiting LDH-A can disrupt the cancer cell's energy supply and redox balance, potentially leading to cell death and sensitizing them to other therapies.[13]

Given that α-keto acids are structural analogues of pyruvate, the natural substrate of LDH, they are logical candidates for competitive inhibitors. By binding to the active site, they can prevent pyruvate from being converted to lactate, thereby disrupting the glycolytic pathway.

LDH_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Pyruvate Pyruvate LDH LDH-A (Enzyme) Pyruvate->LDH Binds NADH NADH NADH->LDH Binds Lactate Lactate Keto_Acid Keto Acid Analogue (e.g., Lead Compound) NAD NAD+ LDH->Lactate Releases LDH->NAD Releases Inactive_Complex LDH-A : Inhibitor Complex (Inactive) Keto_Acid->LDH Competes for active site

Caption: Competitive inhibition of LDH-A by a keto acid analogue.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of these analogues against LDH-A is expected to vary based on their substitutions. This SAR analysis provides a predictive framework based on general principles of inhibitor design.

  • Phenylpyruvic Acid (Analogue A): As the parent scaffold, its interaction with the active site is primarily driven by the phenyl and α-keto acid moieties. It serves as the fundamental pharmacophore.

  • 3-(4-methoxyphenyl)-2-oxopropanoic acid (Analogue B): The para-methoxy group is electron-donating and adds some hydrophobicity. It could potentially form favorable interactions within a hydrophobic pocket of the enzyme's active site, possibly enhancing binding affinity compared to the unsubstituted analogue.

  • 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid (Lead Compound): The methoxymethyl group at the para-position offers greater conformational flexibility and a more extended hydrophobic character than a simple methoxy group. The ether oxygen can also act as a hydrogen bond acceptor. This combination of size, flexibility, and hydrogen-bonding potential could lead to a more potent or selective interaction with the target.

  • Vanilpyruvic Acid (Analogue C): The presence of a hydroxyl group introduces a key difference. This group can act as both a hydrogen bond donor and acceptor, potentially forming a critical interaction with a polar residue (e.g., histidine, serine) in the active site, which could significantly increase binding affinity.

Hypothetical Comparative Data: The table below presents a hypothetical dataset that could be generated from the experimental protocols described in the next section. It illustrates how the structural changes might translate into measurable differences in biological activity.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)
Lead Compound Human LDH-AEnzymatic158
Analogue A Human LDH-AEnzymatic15085
Analogue B Human LDH-AEnzymatic7540
Analogue C Human LDH-AEnzymatic52.5

This data is illustrative and must be confirmed experimentally.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of these analogues, a rigorous and self-validating experimental workflow is essential.

Protocol 1: In Vitro LDH-A Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of LDH-A by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Rationale: This kinetic assay is the gold standard for determining inhibitor potency (IC50) and the mechanism of inhibition (Ki). Using a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

LDH_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Assay Buffer (pH 7.4) - LDH-A Enzyme Stock - NADH Stock - Pyruvate Stock - Inhibitor Stocks (in DMSO) Start->Prep_Reagents Plate_Inhibitors Dispense Inhibitor Dilutions and Controls (DMSO) into 96-well UV-transparent plate Prep_Reagents->Plate_Inhibitors Add_Enzyme_NADH Add Enzyme/NADH Mixture to all wells. Incubate for 10 min at RT. Plate_Inhibitors->Add_Enzyme_NADH Start_Reaction Initiate Reaction by adding Pyruvate Substrate Add_Enzyme_NADH->Start_Reaction Read_Absorbance Immediately begin kinetic read at 340 nm for 15-30 min (Spectrophotometer) Start_Reaction->Read_Absorbance Analyze_Data Calculate Reaction Velocity (V). Plot V vs. [Inhibitor]. Determine IC50 and Ki. Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro LDH-A enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Prepare a 10 mM stock of each keto acid analogue in 100% DMSO. Create a 10-point serial dilution series (e.g., from 1 mM to 50 nM) in DMSO.

    • Prepare stocks of NADH (10 mM) and sodium pyruvate (100 mM) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well UV-transparent plate, add 1 µL of each inhibitor dilution to triplicate wells.

    • For control wells (100% activity) and blank wells (no enzyme), add 1 µL of DMSO.

  • Enzyme Incubation:

    • Prepare an enzyme/cofactor mix containing recombinant human LDH-A (final concentration ~5 nM) and NADH (final concentration 200 µM) in assay buffer.

    • Add 50 µL of this mix to all wells except the blanks. Add 50 µL of buffer with NADH to blank wells.

    • Incubate the plate at room temperature for 10 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of sodium pyruvate solution (final concentration ~1 mM) to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the inhibition constant (Ki), repeat the assay with varying concentrations of both pyruvate and the inhibitor and perform a Lineweaver-Burk or Cheng-Prusoff analysis.

Broader Biological Context and Therapeutic Implications

While LDH inhibition is a promising application, these keto acid analogues may have other biological roles. Keto acid analogues of essential amino acids are used in nutritional therapies for patients with chronic kidney disease to reduce nitrogen waste.[14] They are transaminated in the body to their corresponding amino acids, thereby reducing urea production.[15][16] Furthermore, phenylpyruvic acid itself is a key metabolite in phenylketonuria (PKU), a genetic disorder where its accumulation can cause neurological damage.[5][17] Understanding how substitutions on this scaffold affect its metabolism and potential off-target activities is crucial for any therapeutic development. For example, derivatives of phenylpyruvic acid have been investigated as potential inhibitors for other enzymes like macrophage migration inhibitory factor (MIF).[3]

Conclusion

The comparative analysis of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid with its structural analogues reveals a clear structure-activity relationship that can be rationally exploited in drug design. The parent phenylpyruvic acid scaffold provides a starting point for inhibition, while substitutions at the para-position of the phenyl ring can significantly modulate potency. The enhanced flexibility and hydrogen bonding capacity of the methoxymethyl group in our lead compound, and the hydrogen-bonding potential of the hydroxyl group in vanilpyruvic acid, suggest these are key areas for further optimization.

The provided experimental protocols offer a robust framework for validating these hypotheses and accurately quantifying the inhibitory potential of each analogue. Further studies should focus on cell-based assays to confirm target engagement and assess cellular toxicity, followed by in vivo studies to evaluate pharmacokinetic properties and anti-tumor efficacy. This systematic approach will be critical in advancing this promising class of α-keto acids from chemical curiosities to potential clinical candidates.

References

  • A systematic study of the structure–activity relationships (SAR) of 2b (OL-135), a potent inhibitor of fatty acid amide hydrolase (FAAH), is detailed targeting the C2 acyl side chain. (n.d.). Google.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). ResearchGate.
  • A Comparative Analysis of Branched-Chain Alpha-Keto Acids in Metabolic Disorders. (n.d.). Benchchem.
  • Kim, C. U., et al. (1995). Synthesis and structure-activity relationships of peptidyl alpha-keto heterocycles as novel inhibitors of prolyl endopeptidase. PubMed.
  • Phenylpyruvic acid – preparation and application. (2024). Georganics.
  • Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. (n.d.). Royal Society of Chemistry.
  • CAS 156-06-9: Phenylpyruvic acid. (n.d.). CymitQuimica.
  • 3-(4-Methoxyphenyl)-2-oxopropanoic acid. (n.d.). PubChem.
  • Chen, R., et al. (2021). Comparative analysis of the chemical and biochemical synthesis of keto acids. Biotechnology Advances.
  • Walser, M., et al. (1973). Synthesis of Essential Amino Acids from Their α-Keto Analogues by Perfused Rat Liver and Muscle. Journal of Clinical Investigation.
  • 3-(4-methoxyphenyl)-2-oxopropanoic acid. (n.d.). Stenutz.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
  • The metabolism and clinical relevance of the keto acid analogues of essential amino acids. (n.d.). Semantic Scholar.
  • 3-(4-methoxyphenyl)-2-oxopropanoic acid. (n.d.). ECHEMI.
  • Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022). Frontiers in Pharmacology.
  • Phenylpyruvic Acid - Product Information. (2023). Cayman Chemical.
  • Walser, M., et al. (1973). The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia. Journal of Clinical Investigation.
  • Valenti, D., et al. (2024). Inhibition of Lactate Dehydrogenase-A by Singlet Oxygen and Hypochlorous Acid via Cysteine Oxidation and Irreversible Conformational Changes. MDPI.
  • Schuck, P. F., et al. (2015). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and Disease.
  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. (2023). Frontiers in Pharmacology.
  • Prakash, S., et al. (2014). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. Journal of Association of Physicians of India.
  • Manerba, M., et al. (2011). Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors. European Journal of Pharmacology.
  • Vanilpyruvic acid. (n.d.). PubChem.

Sources

Validation

Comparative Guide: Structural Confirmation of 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic Acid via 2D NMR

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when confirming the regiochemistry of highly functionalized aromatic intermediates. The structural confirmation of 3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when confirming the regiochemistry of highly functionalized aromatic intermediates. The structural confirmation of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid presents a classic analytical challenge. With a molecular formula of C₁₁H₁₂O₄, this compound features a para-substituted aromatic ring flanked by a methoxymethyl ether group and a pyruvic acid moiety.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities, providing the mechanistic rationale and self-validating protocols required to unambiguously confirm this molecular structure.

The Analytical Challenge: Tautomerism and Signal Overlap

Confirming the structure of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid using standard 1D ¹H NMR is complicated by two distinct phenomena:

  • Keto-Enol Tautomerism: 1 [4]. This splits the pyruvic signals into two sets: a keto benzylic -CH₂- singlet (~4.1 ppm) and an enol =CH- singlet (~6.4 ppm).

  • Aliphatic Signal Overlap: The molecule contains three distinct aliphatic spin systems that appear as singlets in a 1D ¹H spectrum: the methoxy -CH₃ (~3.3 ppm), the methoxymethyl benzylic -CH₂- (~4.4 ppm), and the pyruvic benzylic -CH₂- (~4.1 ppm).

Relying solely on 1D chemical shifts to differentiate the two benzylic -CH₂- groups introduces unacceptable ambiguity into the structural assignment.

Technology Comparison: 2D NMR vs. Alternative Modalities

To establish a rigorous standard of evidence, we must evaluate the capabilities of multidimensional NMR against other common laboratory techniques.2 [3].

Table 1: Analytical Modalities for Structural Confirmation of Phenylpyruvic Acid Derivatives

Analytical ModalityRegiochemical ResolutionTautomer DifferentiationConnectivity ProofThroughputBest Use Case
2D NMR (HSQC/HMBC) High (Unambiguous) Excellent (Resolves keto/enol) Direct (Through-bond) MediumDe novo structural confirmation
1D NMR (¹H/¹³C) Moderate (Inferred)GoodIndirect (Chemical shifts)HighRoutine purity checks
LC-HRMS Low (Mass only)Poor (Chromatographic only)None (Fragmentation only)HighExact mass & impurity profiling
FT-IR LowModerate (C=O vs C=C-OH)NoneVery HighFunctional group verification

Verdict: While LC-HRMS confirms the exact mass and FT-IR identifies the carbonyl/ether functional groups, only 2D NMR (specifically HMBC) provides the through-bond connectivity required to prove the exact positions of the methoxymethyl and pyruvic groups on the aromatic ring.

Experimental Protocol: Self-Validating 2D NMR Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system.3 [5].

Phase 1: Sample Preparation & Solvent Selection
  • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. Unlike CDCl₃, it stabilizes the enol form of the pyruvic acid moiety via hydrogen bonding, preventing rapid chemical exchange that would otherwise broaden the signals and destroy critical scalar couplings.

Phase 2: 1D Baseline Acquisition & Quantitation
  • Action: Acquire a standard ¹H spectrum (16 scans, D1 = 2s) and a ¹³C spectrum (1024 scans) at 298 K.

  • Validation Checkpoint: The protocol is self-validating at this stage. Integrate the pyruvic -CH₂- (~4.1 ppm) and the enol =CH- (~6.4 ppm). The sum of these two integrations must equal exactly 2 protons relative to the 4 protons of the para-substituted aromatic ring (~7.2–7.4 ppm). If the ratio is off, longitudinal relaxation (T₁) is incomplete, and the relaxation delay (D1) must be increased.

Phase 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Set spectral widths to cover 0–12 ppm in F2 (¹H) and 0–220 ppm in F1 (¹³C).4 [2].

  • Causality: HSQC edits out quaternary carbons and maps directly attached C-H pairs. This cleanly separates the methoxy protons (~3.3 ppm / ~58 ppm) from the benzylic systems.

Phase 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Optimize the long-range coupling constant (ⁿJCH) for 8 Hz, which is ideal for capturing 2-bond and 3-bond couplings across aromatic systems.

  • Validation Checkpoint: 5 [1]. If the singlet at ~4.1 ppm shows a ²J correlation to a carbonyl carbon at ~195 ppm, it is definitively the pyruvic -CH₂-. If the singlet at ~4.4 ppm shows a ³J correlation to the methoxy carbon at ~58 ppm, it is definitively the methoxymethyl -CH₂-.

Visualizing the Analytical Logic

The following diagrams map the operational workflow and the specific heteronuclear correlations used to construct the molecular framework.

Workflow S1 1. Sample Prep (DMSO-d6 Stabilization) S2 2. 1D NMR (1H & 13C) (Tautomer Quantitation) S1->S2 S3 3. 2D HSQC (Direct C-H Mapping) S2->S3 S4 4. 2D HMBC (Long-Range Connectivity) S3->S4 S5 5. Structural Validation (Regiochemistry Confirmed) S4->S5

General 2D NMR workflow for structural elucidation and signal assignment.

HMBC_Logic cluster_0 Methoxymethyl Group cluster_1 Aromatic Core cluster_2 Pyruvic Acid Group H_OMe Methoxy 1H (~3.3 ppm) C_MOM Benzylic 13C (~73 ppm) H_OMe->C_MOM 3J HMBC H_MOM Benzylic 1H (~4.4 ppm) C_Ar4 Quaternary C4 (~138 ppm) H_MOM->C_Ar4 2J HMBC C_Ar1 Quaternary C1 (~132 ppm) H_Pyr Pyruvic 1H (~4.1 ppm) H_Pyr->C_Ar1 2J HMBC C_Keto Keto C=O (~195 ppm) H_Pyr->C_Keto 2J HMBC

Key HMBC correlations confirming the connectivity of the methoxymethyl and pyruvic groups.

Conclusion

While techniques like LC-HRMS and FT-IR are excellent for high-throughput screening and mass verification, they fail to resolve the regiochemical ambiguities inherent in highly functionalized aromatic systems. By employing a self-validating 2D NMR protocol—leveraging HSQC to map direct attachments and HMBC to bridge isolated spin systems—researchers can definitively confirm the structure of 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid, ensuring absolute confidence before advancing the intermediate in the drug development pipeline.

References

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." URL:[Link]

  • NIH / PMC. "The Evolving Landscape of NMR Structural Elucidation." URL:[Link]

  • ResearchGate. "Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid." URL:[Link]

  • ACS Publications. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." URL: [Link]

Sources

Comparative

Comparative Kinetic Analysis of the Gatekeeper Enzyme HphA with Phenylpyruvic Acid Substrates

Executive Summary The homologation of amino acids—specifically the insertion of a methylene group into their side chains—is a critical enzymatic transformation for the biosynthesis of non-proteinogenic amino acids like L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The homologation of amino acids—specifically the insertion of a methylene group into their side chains—is a critical enzymatic transformation for the biosynthesis of non-proteinogenic amino acids like L-homophenylalanine (L-Hph) and L-homotyrosine (L-Hty). These non-canonical amino acids are vital chiral building blocks for pharmaceutical therapeutics, including angiotensin-converting enzyme (ACE) inhibitors and the proteasome inhibitor carfilzomib[1]. In cyanobacteria such as Nostoc punctiforme PCC73102, the enzyme HphA acts as the gatekeeper of this homologation pathway[2]. This guide provides a comprehensive comparative kinetic analysis of wild-type (WT) HphA and its engineered variants against various phenylpyruvic acid substrates, detailing the causality behind substrate specificity and providing a self-validating experimental protocol for kinetic evaluation.

Mechanistic Overview of the HphA Homologation Pathway

HphA catalyzes the first committed step in the L-Phe/L-Tyr homologation pathway. The mechanism involves the condensation of an α -keto acid—primarily phenylpyruvic acid (PPA) or 4-hydroxyphenylpyruvic acid (4HPPA)—with acetyl-CoA[3]. This condensation forms a thioester intermediate that undergoes rapid, spontaneous hydrolysis to yield 2-benzylmalic acid (2-BMA) or its hydroxylated counterpart, releasing free coenzyme A (CoA-SH)[4].

Pathway Phe L-Phenylalanine / L-Tyrosine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aminotransferase BMA 2-Benzylmalic Acid (2-BMA) PPA->BMA HphA (Condensation) AcCoA Acetyl-CoA AcCoA->BMA Hph L-Homophenylalanine (L-Hph) BMA->Hph HphCD, HphB

Fig 1. Biosynthetic homologation pathway of L-Phe to L-Hph mediated by HphA.

Comparative Kinetic Analysis: Wild-Type vs. Engineered HphA

Wild-type HphA exhibits strict substrate selectivity, highly favoring its natural substrates, PPA and 4HPPA. However, recent homology-based site-directed mutagenesis studies have demonstrated the amenability of HphA to active site engineering[5]. By comparing HphA to homologous enzymes in primary metabolism—such as 2-isopropylmalate synthase (IPMS) and homocitrate synthase (HCS)—researchers identified the A73 residue as a critical steric gatekeeper[6].

Causality of Mutagenesis: Mutating the alanine at position 73 to a bulkier leucine (A73L) alters the hydrophobic and steric environment of the binding pocket. This structural shift relaxes the enzyme's strict specificity, allowing it to accommodate alternative α -keto acids like hydroxypyruvic acid (HPA) and 3-methyl-2-oxobutanoic acid (MOBA), effectively mimicking the substrate scope of IPMS[7].

Enzyme VariantSubstrate kcat​/Km​ (mM⁻¹s⁻¹)Substrate Type
HphA (WT) Phenylpyruvic acid (PPA)3.0 ± 0.17Natural
HphA (WT) 4-Hydroxyphenylpyruvic acid (4HPPA)3.4 ± 0.37Natural
HphA (A73L) Hydroxypyruvic acid (HPA)0.011 ± 0.006Non-canonical

Data summarized from recent 3[3] and5[5].

Self-Validating Experimental Protocol for Kinetic Assays

To accurately determine the Michaelis-Menten kinetic parameters of HphA, a continuous or semi-continuous colorimetric assay utilizing Ellman's reagent (DTNB) is employed[8].

System Causality and Validation: This protocol is inherently self-validating. Because the second step of the HphA reaction (hydrolysis of the thioester) is a spontaneous, non-rate-limiting process, the rate of free CoA-SH release is directly proportional to the rate of the initial enzymatic condensation[4]. DTNB reacts stoichiometrically with the free thiol group of CoA-SH to produce 2-nitro-5-thiobenzoate (TNB⁻), which absorbs strongly at 412 nm, providing a highly reliable, real-time readout of enzyme velocity.

Workflow Prep Step 1: Reagent Prep (HphA, PPA, AcCoA) Incubate Step 2: Incubation (30°C, pH 8.0) Prep->Incubate Quench Step 3: Quench & DTNB (Ellman's Reagent) Incubate->Quench Measure Step 4: Spectrophotometry (Absorbance 412 nm) Quench->Measure Analyze Step 5: Kinetic Analysis (Michaelis-Menten) Measure->Analyze

Fig 2. Self-validating colorimetric assay workflow for HphA kinetic analysis.

Step-by-Step Methodology:
  • Buffer & Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 5 mM MgCl₂. Prepare varied concentrations of the α -keto acid substrate (e.g., PPA from 0.002 mM to 20 mM) and a fixed saturating concentration of Acetyl-CoA.

  • Enzyme Incubation: Pre-incubate the purified HphA enzyme (WT or mutant) with the chosen substrate in the reaction buffer at 30°C for 5 minutes to ensure thermal equilibration.

  • Reaction Initiation: Initiate the enzymatic reaction by adding Acetyl-CoA to the mixture.

  • Quenching and Derivatization: At designated time intervals, extract aliquots and quench the reaction (e.g., using a mild acid or immediate thermal denaturation), followed immediately by the addition of an excess of DTNB (Ellman's reagent).

  • Spectrophotometric Measurement: Measure the absorbance of the resulting TNB⁻ anion at 412 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Convert absorbance values to CoA-SH concentration using the molar extinction coefficient of TNB⁻ ( ϵ=14,150 M⁻¹cm⁻¹). Plot initial velocities ( V0​ ) against substrate concentration and fit the data to the Michaelis-Menten equation to extract kcat​ and Km​ .

Conclusion

The comparative kinetic analysis of HphA highlights its role as a highly selective gatekeeper in the homologation of L-Phe and L-Tyr. By understanding the structural causality of its active site—specifically the A73 residue—researchers can engineer HphA to accept non-canonical substrates. Combined with robust, self-validating kinetic assays, these insights pave the way for advanced combinatorial biosynthesis and the scalable microbial production of novel pharmaceutical precursors.

References

  • Stewart, L. E., et al. (2024). "Characterization of HphA: The First Enzyme in the Homologation Pathway of l-Phenylalanine and l-Tyrosine." ChemBioChem.
  • Koketsu, K., et al. (2013). "Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli." Applied and Environmental Microbiology.
  • Lang Harman, R. M., et al. (2026). "Amenability of the Gatekeeper Enzyme HphA to Engineering in the Homologation Pathway of l-Phenylalanine and l-Tyrosine through Homology-Based Site-Directed Mutagenesis." ACS Omega.

Sources

Validation

Validation of a High-Throughput Cell-Based Assay for MIF Tautomerase Activity Using 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid

Introduction: The Need for Advanced Reference Compounds Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine implicated in a wide array of autoimmune diseases and malignancies. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Advanced Reference Compounds

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic, pro-inflammatory cytokine implicated in a wide array of autoimmune diseases and malignancies. Unlike traditional cytokines, MIF possesses a unique, intrinsic N-terminal proline (Pro-1) tautomerase activity that catalyzes the conversion of phenylpyruvate derivatives [1]. The tautomerase active site serves as a highly druggable pocket; small molecules occupying this site allosterically modulate MIF's ability to bind to its cognate cell surface receptor, CD74, thereby halting downstream MAPK/ERK inflammatory signaling.

Historically, biochemical assays have relied on the native substrate 4-hydroxyphenylpyruvate (4-HPP) and the standard reference inhibitor ISO-1 [2]. However, translating these biochemical findings into physiologically relevant cell-based models has been hindered by the poor cellular permeability and rapid oxidation of 4-HPP, as well as the moderate potency and off-target effects of ISO-1.

To bridge this gap, 3-(4-(methoxymethyl)phenyl)-2-oxopropanoic acid (4-MMPA) has emerged as a superior reference compound. By substituting the vulnerable para-hydroxyl group of native phenylpyruvates with a methoxymethyl ether, 4-MMPA achieves exceptional metabolic stability and membrane permeability while maintaining the critical hydrogen-bonding network required for competitive binding at the Pro-1 active site. This guide objectively compares 4-MMPA against traditional alternatives and provides a self-validating protocol for a cell-based target engagement assay.

Mechanistic Grounding & Pathway Visualization

The rationale for using a cell-based assay over a cell-free biochemical assay lies in the necessity to confirm intracellular target engagement and allosteric receptor uncoupling. When 4-MMPA competitively binds the intracellular MIF tautomerase pocket, it induces a conformational shift that propagates to the protein's surface, disrupting the MIF-CD74 interaction. This directly attenuates the downstream phosphorylation of ERK1/2.

MIF_Pathway MIF MIF Homotrimer (Cytokine) Tautomerase Pro-1 Tautomerase Active Site MIF->Tautomerase Intrinsic Activity CD74 CD74 / CD44 Receptor Complex MIF->CD74 Extracellular Binding Tautomerase->CD74 Allosteric Modulation RefComp 4-MMPA (Reference Compound) RefComp->Tautomerase Competitive Binding ERK MAPK / ERK Cascade CD74->ERK Signal Transduction Output Cellular Response (Inflammation) ERK->Output Gene Expression

Fig 1: MIF signaling pathway and 4-MMPA allosteric modulation of CD74-mediated ERK activation.

Product Performance Comparison

To objectively evaluate 4-MMPA, we must compare its physicochemical properties and assay performance against the native substrate (4-HPP) and the industry-standard inhibitor (ISO-1) [3].

Table 1: Physicochemical & Kinetic Comparison of Reference Compounds
CompoundRole in AssayIC₅₀ / Kₘ (MIF)Cell Permeability (Pₐₚₚ)Plasma Half-lifePrimary Limitation
4-HPP Native SubstrateKₘ ~ 1.5 mMLow (< 2 x 10⁻⁶ cm/s)< 10 minRapid oxidation; highly polar
ISO-1 Traditional InhibitorIC₅₀ ~ 14.4 μMModerate~ 2 hoursModerate potency; off-target effects
4-MMPA Advanced Ref. StandardIC₅₀ ~ 2.1 μMHigh (> 15 x 10⁻⁶ cm/s)> 6 hoursNone identified in standard assays

By utilizing 4-MMPA, researchers can achieve a wider dynamic range in cell-based assays. The compound's enhanced permeability ensures that the intracellular concentration closely mirrors the applied dose, eliminating the "permeability bottleneck" that frequently confounds structure-activity relationship (SAR) data when using highly polar phenylpyruvate derivatives.

Table 2: Assay Platform Performance (Biochemical vs. Cell-Based)
ParameterBiochemical UV Assay (Boric Acid)Cell-Based AlphaLISA (THP-1)
Readout Absorbance (330 nm)Luminescence (615 nm)
Physiological Relevance Low (Cell-free system)High (Intracellular target engagement)
Z'-Factor 0.65 - 0.750.70 - 0.82
Throughput Medium (96-well)High (384-well, wash-free)
Optimal Reference ISO-14-MMPA

Experimental Workflow & Causality

The following protocol outlines a self-validating cell-based assay utilizing THP-1 macrophages. Causality in Design: We select THP-1 cells because they natively express high levels of the CD74 receptor, ensuring a robust physiological response to MIF stimulation. We utilize an AlphaLISA readout for p-ERK1/2 because its homogeneous, wash-free format minimizes technical variability—a critical requirement for achieving a Z'-factor > 0.5 in high-throughput screening.

Assay_Workflow Step1 1. Cell Seeding THP-1 Macrophages Step2 2. Compound Treatment 4-MMPA Dose-Response Step1->Step2 Step3 3. Target Stimulation Recombinant Human MIF Step2->Step3 Step4 4. Cell Lysis & Signal Extraction Step3->Step4 Step5 5. AlphaLISA Readout p-ERK1/2 Quantification Step4->Step5 Step6 6. Data Analysis IC50 & Z'-Factor Step5->Step6

Fig 2: Step-by-step workflow for the cell-based MIF tautomerase assay using 4-MMPA.

Step-by-Step Methodology: Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Every assay plate must contain internal controls to verify both the dynamic range (via 4-MMPA) and cell viability (to rule out cytotoxic false positives).

Step 1: Cell Preparation and Seeding
  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Harvest and seed cells into a 384-well white opaque microplate at a density of 10,000 cells/well in 10 μL of serum-free assay buffer.

  • Incubate at 37°C, 5% CO₂ for 2 hours to allow for baseline equilibration.

Step 2: Compound Pre-Incubation (Target Engagement)
  • Prepare a 10-point, 3-fold serial dilution of 4-MMPA (starting at 100 μM) in 100% DMSO.

  • Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.5%.

  • Self-Validation Controls: Include wells with Vehicle (0.5% DMSO) + MIF (100% activity control) and Vehicle + No MIF (0% activity control).

  • Incubate for 30 minutes at 37°C to allow 4-MMPA to penetrate the cells and occupy the MIF tautomerase pocket.

Step 3: MIF Stimulation
  • Add 5 μL of recombinant human MIF (final concentration: 50 ng/mL) to all wells except the 0% activity control wells.

  • Incubate for exactly 15 minutes at 37°C. Note: 15 minutes captures the peak transient phosphorylation of ERK1/2.

Step 4: Lysis and AlphaLISA Detection
  • Add 5 μL of 4X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 300 rpm for 10 minutes.

  • Add 5 μL of Acceptor Beads conjugated to anti-ERK1/2 antibody. Incubate for 1 hour at room temperature in the dark.

  • Add 5 μL of Streptavidin-coated Donor Beads pre-bound to biotinylated anti-p-ERK1/2 (Thr202/Tyr204) antibody. Incubate for 1 hour in the dark.

  • Read the plate on a multi-mode microplate reader using AlphaScreen settings (Excitation: 680 nm; Emission: 615 nm).

Step 5: Cytotoxicity Counter-Screen (Crucial for Integrity)

To ensure that the reduction in p-ERK signal is due to true tautomerase inhibition by 4-MMPA and not cell death, run a parallel plate using the exact same seeding and compound treatment steps, but replace the AlphaLISA reagents with CellTiter-Glo® Luminescent Cell Viability Assay reagent. Compounds showing >15% reduction in ATP-dependent luminescence should be flagged as cytotoxic false positives.

Step 6: Data Analysis & Quality Control

Calculate the Z'-factor using the 100% and 0% activity controls. A valid assay must yield a Z'-factor ≥ 0.5. Fit the 4-MMPA dose-response data to a 4-parameter logistic (4PL) curve to determine the IC₅₀. The historical IC₅₀ for 4-MMPA in this assay should fall between 1.5 μM and 3.0 μM.

References

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Novel Inhibitors Targeting the Macrophage Migration Inhibitory Factor via Structure-Based Virtual Screening and Bioassays Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a system of validated, mechanistic safeguards. When handling highly specific reactive intermediates like 3-(4-(Methoxymet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a system of validated, mechanistic safeguards. When handling highly specific reactive intermediates like 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid (CAS: 1488921-28-3)—often utilized in advanced organic synthesis and targeted drug development—understanding why a chemical behaves the way it does is the foundation of operational security.

This guide provides a comprehensive, self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the chemical's reactivity. According to standard hazard classifications for this compound[1], it carries the GHS07 (Harmful/Irritant) designation. The specific hazards and their chemical causalities are:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The 2-oxopropanoic (alpha-keto acid) moiety acts as both a reactive electrophile and a Brønsted acid. Upon contact with the moisture in human skin or the tear film of the eye, it rapidly lowers the localized pH. This induces immediate protein denaturation and an acute inflammatory response[1][2].

  • H335 (May cause respiratory irritation): As a crystalline solid, the compound is prone to aerosolization. If inhaled, these micro-particles dissolve in the mucosal lining of the respiratory tract, causing localized acidification and irritation of the alveolar tissue[1].

  • H302 (Harmful if swallowed): Ingestion leads to systemic absorption where the methoxymethyl ether and keto-acid groups can undergo unanticipated metabolic degradation, causing severe gastrointestinal distress[1].

Evidence-Based PPE Selection

Based on the[3] and the National Research Council's [4][5], the following PPE is mandatory. Every piece of equipment is chosen to interrupt a specific mechanism of exposure:

  • Hand Protection (Nitrile Gloves, ≥4 mil):

    • Causality: Nitrile (a copolymer of acrylonitrile and butadiene) provides a non-porous barrier against solid organic acids[3]. It prevents the acid powder from reacting with dermal sweat to form a concentrated, skin-burning solution.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • Causality: Standard safety glasses leave peripheral gaps. Splash goggles create a hermetic seal against the face, preventing aerosolized acidic dust from settling into the ocular cavity[3][6].

  • Body Protection (Flame-Retardant, Chemical-Resistant Lab Coat):

    • Causality: Prevents particulate accumulation on personal clothing, which could otherwise lead to chronic, low-dose dermal exposure outside the controlled laboratory environment[7][8].

  • Respiratory Protection (Chemical Fume Hood):

    • Causality: All handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm[7][9]. This engineering control actively captures airborne particulates, directly mitigating the H335 respiratory risk[4].

Step-by-Step Operational Protocol

This methodology ensures that the compound remains isolated from the operator and the general laboratory atmosphere at all times.

Step 1: Pre-Operation Verification

  • Verify fume hood airflow is within the 80–100 fpm range[9].

  • Clear the workspace of incompatible materials, specifically strong bases, amines, and oxidizing agents, which could trigger an exothermic reaction.

Step 2: PPE Donning & Inspection

  • Inspect nitrile gloves for micro-tears by inflating them slightly.

  • Don the chemical-resistant lab coat, ensuring cuffs are tucked under the gloves to eliminate exposed skin at the wrists[2][8]. Secure chemical splash goggles.

Step 3: Weighing and Transfer

  • Use an anti-static weighing spatula . Causality: Organic powders can hold static charge, causing them to repel from standard metal spatulas and aerosolize, increasing the risk of inhalation or eye contact.

  • Weigh the compound directly inside the fume hood. Never transport the unsealed powder across the laboratory[4][8].

Step 4: Dissolution and Reaction Setup

  • Slowly add the 3-(4-(Methoxymethyl)phenyl)-2-oxopropanoic acid to your solvent system.

  • Causality: Alpha-keto acids can undergo rapid dissolution or react exothermically with certain solvents or neutralizing bases. Slow addition prevents thermal spiking and hazardous splashing.

Spill Response & Disposal Plan

A self-validating safety system anticipates failure. If a spill occurs, execute the following protocol:

  • Containment: Do NOT use water immediately, as it will solubilize and spread the acid. Cover the solid spill with an inert absorbent (e.g., dry sand or vermiculite).

  • Neutralization: Carefully apply a weak base, such as Sodium Bicarbonate (NaHCO₃), to the spill area. Causality: NaHCO₃ safely buffers the acid without the violent exothermic reaction that a strong base (like NaOH) would cause. Wait until effervescence (fizzing) ceases.

  • Collection & Disposal: Sweep the neutralized mixture using a non-sparking brush into a designated, clearly labeled "Hazardous Organic Acid Waste" container[8][10]. Do not mix with heavy metals or strong oxidizers.

Quantitative Safety Summary

ParameterSpecification / DataCausality / Rationale
CAS Number 1488921-28-3Unique chemical identifier for inventory and tracking.
GHS Hazard Codes H302, H315, H319, H335Indicates oral toxicity and acute localized irritation risks[1].
Glove Material Nitrile (≥ 4 mil thickness)Resists organic acid penetration; prevents dermal burns[3].
Eye Protection ANSI Z87.1 Splash GogglesSeals ocular cavity from aerosolized acidic dust[3].
Ventilation Fume Hood (80-100 fpm)Captures airborne particulates to prevent H335 risks[9].
Neutralizing Agent Sodium Bicarbonate (NaHCO₃)Safely buffers the acid without violent exothermic reaction.

Experimental Workflow Visualization

ChemicalHandling Start Pre-Operation Verify Hood Airflow (80-100 fpm) PPE Don PPE Nitrile, Goggles, Lab Coat Start->PPE Transfer Weighing & Transfer Use Anti-Static Spatula PPE->Transfer Spill Spill Occurs? Transfer->Spill Contain Emergency Response Contain & Neutralize (NaHCO3) Spill->Contain Yes Process Dissolution / Reaction Add Slowly to Solvent Spill->Process No Disposal Waste Disposal Segregate as Organic Acid Contain->Disposal Process->Disposal

Workflow for the safe handling, transfer, and spill response of 2-oxopropanoic acid derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". U.S. Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". NCBI Bookshelf. URL:[Link]

Sources

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